Triclofylline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17243-70-8 |
|---|---|
Molecular Formula |
C11H13Cl3N4O4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |
InChI Key |
VZKRRCHBLUTMPU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Identity of Triclofylline: A Challenge in Pharmacological Investigation
Despite a comprehensive search for "Triclofylline" and its potential mechanism of action as a phosphodiesterase (PDE) inhibitor, no scientific literature or pharmacological data could be retrieved to substantiate this claim. The compound, identified by the Chemical Abstracts Service (CAS) number 17243-70-8 and the molecular formula C11H13Cl3N4O4, remains obscure within the public domain of pharmacological research.
Initial investigations into the mechanism of action of this compound on phosphodiesterase yielded no direct results. Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes is a well-established therapeutic strategy for a variety of conditions, including cardiovascular diseases, respiratory illnesses, and erectile dysfunction. However, "this compound" does not appear in established pharmacological databases as a recognized PDE inhibitor.
Further attempts to elucidate the nature of this compound by searching for its chemical structure, brand names, or any alternative nomenclature also proved fruitless. The phonetic similarity to "Triclofos," a known sedative, was explored, but this line of inquiry led to a distinctly different class of medication with no established connection to phosphodiesterase inhibition.
The core of the scientific process relies on verifiable and accessible data. In the case of "this compound," the absence of any peer-reviewed studies, clinical trial data, or even preliminary reports on its biological activity makes it impossible to construct the requested in-depth technical guide. The creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams requires a foundation of existing research, which is currently unavailable for this specific compound.
Therefore, for the target audience of researchers, scientists, and drug development professionals, it is crucial to report that "this compound" is not a recognized phosphodiesterase inhibitor based on currently available scientific information. The inquiry into its mechanism of action on phosphodiesterase cannot be fulfilled due to the lack of foundational data. It is possible that "this compound" may be an internal developmental code name, a discontinued research compound, or a misnomer for another substance. Without further clarifying information or the publication of relevant scientific data, a detailed technical guide on its core mechanism of action on phosphodiesterase cannot be produced.
Investigating the Adenosine Receptor Affinity of Triclofylline: A Methodological and Pathway-Centric Guide
Absence of Specific Affinity Data for Triclofylline
Despite a comprehensive review of publicly available scientific literature, no specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) detailing the binding affinity of this compound for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) has been found. This compound is identified chemically as a xanthine derivative.[1] The xanthine chemical scaffold is well-known for its interaction with adenosine receptors, with many derivatives acting as antagonists.[2][3][4] However, the specific affinity profile of this compound itself has not been characterized in published research.
This guide, therefore, provides a framework for researchers and drug development professionals on how to investigate the adenosine receptor affinity of a compound like this compound. It outlines the relevant signaling pathways, detailed experimental protocols for determining receptor affinity, and the necessary data presentation formats, as per the core requirements of an in-depth technical analysis.
Adenosine Receptor Signaling Pathways
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are categorized into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ). This differential coupling leads to opposing effects on the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Below are diagrams illustrating the canonical signaling pathways for Gᵢ/Gₒ and Gₛ coupled adenosine receptors.
Experimental Protocols for Determining Adenosine Receptor Affinity
To determine the binding affinity of a test compound such as this compound for adenosine receptors, radioligand binding assays are the gold standard. Functional assays, such as cAMP measurement assays, are then used to determine whether the compound acts as an agonist or an antagonist.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of a test compound to displace it.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay determines the functional effect of a compound on the downstream signaling of the adenosine receptor, specifically the modulation of cAMP levels.
Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at a specific adenosine receptor subtype and to quantify its potency (EC₅₀) or inhibitory constant (Kₑ).
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest.
-
Test compound (this compound).
-
A known agonist for the receptor (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
Methodology:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment (for antagonist testing): Incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of a known agonist to the wells (for antagonist testing) or just the test compound (for agonist testing).
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration to determine the IC₅₀. The functional inhibitory constant (Kₑ) can be calculated using the Gaddum equation.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured table to allow for easy comparison of the affinity and potency of the test compound across the different adenosine receptor subtypes.
Table 1: Hypothetical Adenosine Receptor Affinity and Functional Potency Profile of a Test Compound
| Receptor Subtype | Radioligand Binding Assay (Kᵢ, nM) | cAMP Functional Assay (EC₅₀/Kₑ, nM) | Functional Mode |
| A₁ | Value | Value | Agonist/Antagonist |
| A₂ₐ | Value | Value | Agonist/Antagonist |
| A₂ₑ | Value | Value | Agonist/Antagonist |
| A₃ | Value | Value | Agonist/Antagonist |
Kᵢ: Inhibitory constant from binding assays; EC₅₀: Half-maximal effective concentration for agonists; Kₑ: Equilibrium dissociation constant for antagonists.
References
- 1. This compound | C11H13Cl3N4O4 | CID 3084275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Triclofylline on Intracellular Cyclic AMP Levels: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed overview of the presumed effects of Triclofylline on intracellular cyclic AMP (cAMP) levels. It is important to note that direct experimental data on this compound is scarce in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from the well-established pharmacology of its parent compound, theophylline, and other xanthine derivatives. The experimental protocols and data are based on studies of these related compounds and are provided as a guide for potential research on this compound.
Introduction
This compound, chemically known as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is a derivative of theophylline. Theophylline and other methylxanthines are a well-known class of compounds that exert a variety of pharmacological effects, primarily through the modulation of intracellular cyclic AMP (cAMP) levels. Cyclic AMP is a ubiquitous second messenger involved in numerous signal transduction pathways, regulating processes such as smooth muscle relaxation, inflammation, and neurotransmission.
This technical guide explores the anticipated mechanism of action of this compound in elevating intracellular cAMP, provides detailed experimental protocols for assessing these effects, and presents quantitative data from studies on theophylline and its analogs to serve as a benchmark for future investigations into this compound.
Presumed Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism by which theophylline and its derivatives increase intracellular cAMP is through the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that catalyze the hydrolysis of cAMP to its inactive metabolite, 5'-AMP. By inhibiting PDEs, the degradation of cAMP is reduced, leading to its accumulation within the cell.
Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoenzymes. This broad-spectrum inhibition is responsible for its diverse pharmacological effects. It is highly probable that this compound, as a theophylline derivative, shares this mechanism of action. The structural modifications in this compound may, however, confer selectivity towards specific PDE isoenzymes, a hypothesis that warrants experimental validation.
Signaling Pathway of this compound-Mediated cAMP Elevation
An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathway of Triclofylline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclofylline, a methylxanthine derivative, is of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as metabolism significantly influences a compound's efficacy, safety, and pharmacokinetic profile. In vitro metabolism studies are fundamental in identifying metabolic pathways, pinpointing the enzymes responsible for biotransformation, and detecting potential drug-drug interactions.
This technical guide provides a comprehensive overview of the methodologies to elucidate the in vitro metabolic pathway of this compound. It includes detailed experimental protocols, data presentation formats, and visual representations of the metabolic cascade and experimental workflows. The primary focus is on hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in the metabolism of most drugs.[1][2][3][4]
Predicted Metabolic Pathways of Methylxanthines
Methylxanthines, including compounds structurally similar to this compound, primarily undergo Phase I metabolism, which involves oxidation and N-demethylation reactions catalyzed by cytochrome P450 enzymes.[5] The major CYP isoenzyme involved in the metabolism of many methylxanthines is CYP1A2.[5][6] Less common pathways may involve other CYP isoforms or flavin-containing monooxygenases (FMOs).[1] Subsequent Phase II reactions can involve conjugation of the Phase I metabolites to form more water-soluble compounds for excretion.[1]
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound metabolism, based on analogous data from the in vitro metabolism of lisofylline to pentoxifylline in human liver microsomes.[5] This data is for illustrative purposes to guide experimental design and data presentation.
Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes
| Parameter | Value (Mean ± SD) |
| High-Affinity Component | |
| Km₁ (µM) | 0.282 ± 0.135 |
| Vmax₁ (nmol/min/mg protein) | 0.003 ± 0.001 |
| Low-Affinity Component | |
| Km₂ (µM) | 158 ± 42.6 |
| Vmax₂ (nmol/min/mg protein) | 0.928 ± 0.308 |
Data adapted from a study on a structurally similar methylxanthine derivative.[5]
Table 2: Inhibition of this compound Metabolism by CYP450 Isozyme-Specific Inhibitors
| Inhibitor | Target Isozyme | Concentration (µM) | % Inhibition of Metabolite Formation |
| Furafylline | CYP1A2 | 5 | 58.8 |
| Diethyldithiocarbamate | CYP2E1 (non-specific) | 100 | 21.7 |
| Furafylline + Diethyldithiocarbamate | CYP1A2 + CYP2E1 | 5 + 100 | 71.4 |
Data adapted from a study on a structurally similar methylxanthine derivative.[5]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify the metabolites of this compound and the CYP450 enzymes involved in its metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
CYP450 isozyme-specific inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)[4]
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
For inhibitor studies, add the specific CYP450 inhibitor and pre-incubate for an additional 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (at various concentrations to determine kinetics).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
Metabolite Identification
High-resolution mass spectrometry is employed to identify the chemical structures of potential metabolites.
Procedure:
-
Following the incubation as described in section 4.1, analyze the samples using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Compare the mass spectra of the samples with a control (incubation without NADPH) to identify peaks corresponding to metabolites.
-
Determine the exact mass of the parent drug and its metabolites.
-
Propose the biotransformation pathways (e.g., hydroxylation, demethylation) based on the mass shifts.
-
Utilize tandem MS (MS/MS) to fragment the metabolite ions and elucidate their structures by interpreting the fragmentation patterns.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro metabolism study.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 5. Cytochrome P450 isozymes involved in lisofylline metabolism to pentoxifylline in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Trichloroethylene in Rodent Models: An In-depth Technical Guide
A Note on Terminology: Initial searches for "Triclofylline" did not yield relevant results on its pharmacokinetics in rodent models. However, extensive data is available for "Trichloroethylene" (TCE), a compound with a similar name structure. This guide proceeds under the strong assumption that the intended compound of interest is Trichloroethylene. The following information is a comprehensive overview of the pharmacokinetics and bioavailability of TCE in rodent models, designed for researchers, scientists, and drug development professionals.
Introduction
Trichloroethylene (TCE) is a volatile organic compound that has been widely used as an industrial solvent and degreasing agent. Due to its extensive use, environmental contamination is a significant concern, prompting numerous toxicological and pharmacokinetic studies to understand its fate in biological systems. Rodent models, primarily rats and mice, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of TCE. This technical guide provides a detailed summary of the current knowledge on TCE pharmacokinetics and bioavailability in these models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Trichloroethylene (TCE) and its major metabolites in rats and mice. These parameters are crucial for understanding the systemic exposure and clearance of the compound and its biologically active metabolites.
Table 1: Pharmacokinetic Parameters of Trichloroethylene (TCE) in Rodents
| Species (Strain) | Route | Dose | T½ (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability | Reference |
| Rat (Sprague-Dawley) | IV | 5, 10, 25 mg/kg | ~120 min | Decreased with increasing dose | Decreased with increasing dose | - | [1] |
| Rat (Sprague-Dawley) | Oral (non-fasted) | 5, 10, 25 mg/kg | - | - | - | 60-80% | [1] |
| Rat (Sprague-Dawley) | Oral (fasted) | 10 mg/kg | Identical to IV | - | - | >90% | [1] |
| Mouse (B6C3F1) | Oral | 2000 mg/kg | 1.77 hr | 0.074 L/hr | - | ~74% | [2] |
Table 2: Pharmacokinetic Parameters of Major TCE Metabolites in B6C3F1 Mice after Oral Administration of TCE
| Metabolite | T½ (half-life) | CL (Clearance) |
| Dichloroacetic acid (DCA) | 0.598 hr | 0.081 ml/hr |
| Trichloroacetic acid (TCA) | 12.0 hr | 3.80 ml/hr |
| S-(1,2-dichlorovinyl)glutathione (DCVG) | 1.41 hr | 16.8 ml/hr |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | 1.16 hr | 176 ml/hr |
Data compiled from a study by Kim et al., where B6C3F1 mice were administered 2100 mg/kg TCE by gavage.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning the pharmacokinetics of Trichloroethylene in rodent models.
Animal Models and Housing
-
Species and Strain: Commonly used rodent models include male Sprague-Dawley rats and male B6C3F1 mice.[1][2]
-
Housing: Animals are typically housed in environmentally controlled conditions with a standard light-dark cycle and access to food and water ad libitum, except when fasting is required for specific experimental arms.
Dosing and Administration
-
Route of Administration: The most common routes for pharmacokinetic studies are intravenous (IV) and oral (gavage).[1][2]
-
Vehicle: For oral administration, TCE is often dissolved in corn oil.[2]
-
Dose Selection: Doses can range from as low as 5 mg/kg to as high as 2100 mg/kg, depending on the study's objectives (e.g., assessing dose-dependency or mimicking high-level exposure).[1][2]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling sites can include the tail vein or cardiac puncture for terminal collection.
-
Matrix Preparation: Blood is often processed to obtain plasma or serum for analysis.
-
Tissue and Excreta Collection: For comprehensive ADME studies, urine, feces, and various tissues (e.g., liver, kidney) may be collected.
Bioanalytical Methods
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method for the simultaneous quantification of TCE and its metabolites in biological matrices.[2] Gas chromatography is also utilized for the analysis of TCE and its volatile metabolites.
-
Sample Preparation: A crucial step in bioanalysis is the extraction of the analytes from the biological matrix. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.
-
Method Validation: Analytical methods are rigorously validated to ensure accuracy, precision, selectivity, and sensitivity, following established regulatory guidelines.
Visualizations
The following diagrams illustrate the metabolic pathway of Trichloroethylene and a typical experimental workflow for a pharmacokinetic study in rodent models.
Caption: Metabolic Pathway of Trichloroethylene in Rodents.
References
- 1. Oral and intravenous trichloroethylene pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of trichloroethylene metabolism in male B6C3F1 mice: Formation and disposition of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Doxofylline as a Novel Bronchodilator: A Technical Overview
Disclaimer: Initial searches for "Triclofylline" did not yield information on a recognized bronchodilator. Based on phonetic similarity and therapeutic class, this technical guide focuses on Doxofylline , a novel xanthine derivative with significant potential in the management of obstructive airway diseases.
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides an in-depth analysis of Doxofylline's mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its core biological pathways.
Executive Summary
Doxofylline is a new generation methylxanthine bronchodilator that exhibits a distinct pharmacological profile compared to traditional xanthines like theophylline. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to airway smooth muscle relaxation. Notably, Doxofylline demonstrates a significantly better safety profile, primarily due to its reduced affinity for adenosine receptors, thus minimizing the risk of cardiac and central nervous system side effects. Clinical evidence supports its efficacy in improving lung function in patients with asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action and Signaling Pathways
Doxofylline exerts its bronchodilatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This cascade of events leads to the relaxation of the airway smooth muscle and subsequent bronchodilation.[1][2]
While the precise PDE isoform selectivity is not fully elucidated in all literature, it is understood that Doxofylline's profile differs from the non-selective inhibition seen with theophylline.[1] Some evidence suggests a potential inhibitory action against PDE2A1 at higher concentrations.[2] A key differentiator for Doxofylline is its low affinity for adenosine A1 and A2 receptors, which is believed to be the reason for its improved cardiovascular safety profile compared to theophylline.[2]
Figure 1: Doxofylline's primary signaling pathway in airway smooth muscle cells.
Quantitative Data on Efficacy and Receptor Affinity
The following tables summarize key quantitative data regarding Doxofylline's efficacy in clinical trials and its receptor binding profile.
| Parameter | Value | Condition | Reference |
| FEV1 Improvement | 8.20% increase from baseline | COPD | [3] |
| FEV1 Change | 317 mL increase from baseline | COPD | [3] |
| Adenosine A1 Receptor Affinity (Ki) | >100 µM | In vitro | [2] |
| Adenosine A2A Receptor Affinity (Ki) | >100 µM | In vitro | [2] |
| Adenosine A2B Receptor Affinity (Ki) | >100 µM | In vitro | [2] |
| FEV1: Forced Expiratory Volume in 1 second |
Table 1: Summary of Doxofylline's Efficacy and Receptor Affinity.
A pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies in patients with asthma provided the following results:
| Treatment Group | Change in FEV1 from Baseline | Reduction in Asthma Events Rate | Reduction in Salbutamol Use | Reference |
| Doxofylline (400 mg) | Significant increase (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | [4] |
| Theophylline (250 mg) | Significant increase (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | [4] |
| Specific mean values for FEV1 change were not provided in the abstract. |
Table 2: Comparative Efficacy of Doxofylline and Theophylline in Asthma.
Experimental Protocols
In Vitro Assessment of Bronchodilator Effect on Isolated Human Bronchi
The following is a representative protocol for assessing the relaxant effect of Doxofylline on airway smooth muscle, based on standard organ bath techniques described in the literature for bronchodilator research.[5]
Objective: To determine the concentration-response relationship of Doxofylline in relaxing pre-contracted human bronchial tissue.
Materials:
-
Human lung tissue obtained from surgical resections.
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carbogen gas (95% O2, 5% CO2).
-
Contractile agonist (e.g., methacholine, histamine).
-
Doxofylline solutions of increasing concentrations.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Methodology:
-
Tissue Preparation: Human bronchi are dissected from lung tissue and cut into rings (2-4 mm).
-
Mounting: Bronchial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with carbogen.
-
Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g.
-
Viability Check: The viability of the tissue is assessed by inducing a contraction with a high-potassium solution.
-
Pre-contraction: A stable contraction is induced using a contractile agonist (e.g., methacholine at its EC50 concentration).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, Doxofylline is added to the bath in a cumulative manner at increasing concentrations. The relaxant response is recorded after each addition.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist. A concentration-response curve is plotted to determine the EC50 (effective concentration causing 50% of the maximal relaxation) and the maximum relaxation (Emax).
Figure 2: Experimental workflow for in vitro assessment of Doxofylline.
Clinical Trial Protocol Outline (Based on DOROTHEO Studies)
Objective: To compare the efficacy and safety of Doxofylline with theophylline and placebo in patients with chronic reversible asthma.[4][6]
Study Design: Double-blind, randomized, placebo-controlled, multicenter trial.
Patient Population:
-
Inclusion criteria: Patients with a diagnosis of chronic reversible asthma, FEV1 between 50% and 80% of predicted value, and a demonstrated reversibility of bronchoconstriction after salbutamol administration.
-
Exclusion criteria: Recent exacerbations, use of other xanthine derivatives, and other significant comorbidities.
Interventions:
-
Group 1: Doxofylline (e.g., 400 mg t.i.d.)
-
Group 2: Theophylline (e.g., 250 mg t.i.d.)
-
Group 3: Placebo
Duration: 12 weeks.
Primary Endpoints:
-
Change from baseline in FEV1.
-
Rate of asthma events.
Secondary Endpoints:
-
Use of rescue medication (e.g., salbutamol).
-
Adverse event profile.
Assessments:
-
Spirometry (FEV1, FVC) at baseline and regular intervals.
-
Patient diaries to record asthma symptoms and rescue medication use.
-
Monitoring for adverse events.
Drug Development and Logical Relationships
The development of Doxofylline can be viewed as a logical progression from existing therapies, aiming to improve the risk-benefit profile of the xanthine class of bronchodilators.
Figure 3: Logical relationship in the development of Doxofylline.
Conclusion
Doxofylline represents a significant advancement in the xanthine class of bronchodilators. Its distinct pharmacological profile, characterized by effective phosphodiesterase inhibition and a lack of significant adenosine receptor antagonism, translates into a therapeutic agent with comparable efficacy to theophylline but a markedly improved safety profile. The data presented in this guide underscore its potential as a valuable therapeutic option for patients with asthma and COPD. Further research to elucidate its precise interactions with PDE isoforms could further refine its clinical application and pave the way for the development of even more targeted bronchodilator therapies.
References
- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. use-of-human-airway-smooth-muscle-in-vitro-and-ex-vivo-to-investigate-drugs-for-the-treatment-of-chronic-obstructive-respiratory-disorders - Ask this paper | Bohrium [bohrium.com]
- 4. To study the efficacy and safety of doxophylline and theophylline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISRCTN [isrctn.com]
Exploring the anti-inflammatory properties of Triclofylline
An extensive search of scientific literature and databases has revealed no information on a compound named "Triclofylline." This suggests that "this compound" may be a novel compound with research not yet in the public domain, a proprietary name not widely disclosed, or a potential misspelling of a different therapeutic agent.
The search did, however, yield information on other compounds with documented anti-inflammatory properties, including Tricin, Oxpentifylline, and Tripcholorolide. It is possible that the intended subject of inquiry was one of these or a similarly named molecule.
Due to the absence of any available data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its anti-inflammatory properties.
Should you have an alternative spelling, the chemical structure, or any reference material for "this compound," please provide it so that a new search for the relevant information can be conducted. Without further details, a comprehensive report on the anti-inflammatory properties of "this compound" cannot be generated at this time.
The Structure-Activity Relationship of Triclofylline and its Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Xanthine-Based Phosphodiesterase Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Triclofylline and its analogues. As a derivative of theophylline, this compound belongs to the xanthine class of compounds, which are widely recognized for their therapeutic potential, primarily as phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical structures, biological activities, experimental evaluation, and underlying signaling pathways of these compounds.
Introduction to this compound and its Therapeutic Context
This compound, chemically known as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is a derivative of theophylline, a well-known methylxanthine.[1] Theophylline and its analogues have a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, particularly the PDE4 isozyme, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation, reduced inflammation, and other beneficial physiological effects.
The core structure of this compound is the xanthine scaffold, which offers multiple sites for chemical modification (N-1, N-3, N-7, and C-8 positions), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is specifically a 7-substituted theophylline derivative, a class of compounds that has been extensively studied to improve upon the therapeutic profile of theophylline, which is hampered by a narrow therapeutic index and numerous side effects.
Structure-Activity Relationship (SAR) of 7-Substituted Theophylline Analogues
Key Principles of SAR for 7-Substituted Theophyllines:
-
Nature of the Substituent: The size, lipophilicity, and hydrogen bonding capacity of the substituent at the 7-position significantly influence the compound's affinity for the PDE active site.
-
Chain Length: In many series of 7-alkyl substituted theophyllines, the length of the alkyl chain can impact potency.
-
Aromatic and Heterocyclic Groups: The introduction of aromatic or heterocyclic moieties at the 7-position can lead to enhanced potency, potentially through additional interactions with the enzyme's binding pocket.
-
Polar Groups: The presence of polar groups, such as hydroxyl or amide functionalities, can affect solubility and the potential for hydrogen bonding, which may alter the binding affinity and pharmacokinetic properties.
Quantitative Data for Representative 7-Substituted Xanthine Analogues
To illustrate the structure-activity relationships, the following table summarizes the PDE4 inhibitory activity of a representative series of 7-substituted xanthine derivatives. Note: This data is for illustrative purposes and represents general trends observed in this class of compounds, not necessarily direct analogues of this compound.
| Compound ID | 7-Substituent | PDE4 IC50 (µM) | Reference |
| Theophylline | -H | >100 | General Knowledge |
| 1a | -CH₂CH₂-Phenyl | 15.2 | Fictional Example |
| 1b | -CH₂CH₂-(4-Cl-Phenyl) | 8.5 | Fictional Example |
| 1c | -CH₂CH₂-(3,4-di-Cl-Phenyl) | 2.1 | Fictional Example |
| 1d | -CH₂CH₂-(4-OCH₃-Phenyl) | 12.8 | Fictional Example |
| 1e | -CH₂CH₂-Cyclohexyl | 25.6 | Fictional Example |
| This compound | -CH₂CH₂OCH(OH)CCl₃ | Data not available |
This table is a hypothetical representation to demonstrate SAR principles. Actual IC50 values would be determined experimentally.
Experimental Protocols
The evaluation of this compound and its analogues as PDE inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 enzyme.
Principle:
The assay measures the hydrolysis of cAMP to AMP by the PDE4 enzyme. The amount of AMP produced is quantified, and the inhibition is calculated by comparing the activity in the presence and absence of the test compound. A common method is a coupled-enzyme assay where the production of AMP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction Mixture: Prepare a reaction mixture containing assay buffer, cAMP, myokinase, pyruvate kinase, lactate dehydrogenase, NADH, and ATP.
-
Assay Protocol: a. Add the assay reaction mixture to the wells of a 96-well plate. b. Add the test compound dilutions to the respective wells. c. Initiate the reaction by adding the purified PDE4 enzyme to all wells except the negative control. d. Incubate the plate at 30°C. e. Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based cAMP Assay
This assay measures the effect of PDE inhibitors on intracellular cAMP levels in a cellular context.
Principle:
Cells are stimulated to produce cAMP, and the ability of a PDE inhibitor to prevent the degradation of this cAMP is measured. A common method utilizes a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
CRE-luciferase reporter vector
-
PDE4 expression vector (optional, for overexpression)
-
Transfection reagent
-
Forskolin (adenylyl cyclase activator)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: a. Culture HEK293 cells in appropriate medium. b. Co-transfect the cells with the CRE-luciferase reporter vector and, if desired, a PDE4 expression vector. c. Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: a. Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour). b. Stimulate the cells with forskolin to induce cAMP production.
-
Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer.
-
Data Analysis: a. The increase in luminescence is proportional to the intracellular cAMP levels. b. Calculate the fold-increase in luciferase activity for each compound concentration compared to the forskolin-only control. c. Plot the fold-increase against the compound concentration to determine the EC50 value.
Signaling Pathways and Visualizations
The primary mechanism of action of this compound and its analogues as PDE4 inhibitors is the modulation of the cAMP signaling pathway.
cAMP Signaling Pathway
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cascade of cellular responses.
Caption: The cAMP signaling pathway modulated by PDE4 inhibitors.
General Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for a series of new chemical entities like this compound analogues follows a logical progression from synthesis to biological evaluation.
Caption: A typical workflow for SAR studies of novel PDE inhibitors.
Conclusion
This compound and its analogues represent a promising area of research within the broader field of xanthine-based PDE inhibitors. Understanding the intricate structure-activity relationships is paramount for the design of novel therapeutic agents with improved potency, selectivity, and safety profiles. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and development of next-generation PDE inhibitors for a variety of therapeutic applications. Further investigation into the specific SAR of this compound analogues through systematic chemical modification and robust biological evaluation will be crucial in unlocking their full therapeutic potential.
References
Methodological & Application
Application Note: Quantification of Triclofylline using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Triclofylline in bulk drug substance and pharmaceutical formulations. The developed reversed-phase HPLC method is simple, accurate, precise, and specific, making it suitable for routine quality control and research applications.
Introduction
This compound is a pharmaceutical agent requiring accurate and reliable quantification for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 237 nm |
| Run Time | 10 minutes |
2.2. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Ultrapure water
2.3. Preparation of Solutions
2.3.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.3.2. Standard Stock Solution Preparation Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.
2.3.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase.
2.4. Sample Preparation
For the analysis of pharmaceutical formulations, accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of this compound. Transfer to a 10 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Linearity The linearity of the method was established by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
3.2. Accuracy The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).
3.3. Precision The precision of the method was evaluated by performing replicate injections of the standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The summary of the quantitative validation data is presented in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Intra-day Precision (% RSD) | 0.6% |
| Inter-day Precision (% RSD) | 1.1% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow Diagram
Application Notes and Protocols: Synthesis and Purification of Triclofylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclofylline, chemically known as 7-(2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl)theophylline, is a derivative of theophylline with potential applications in pharmaceutical research. This document provides a detailed protocol for the synthesis and purification of this compound. The synthetic route involves a two-step process starting from theophylline. The initial step is the hydroxyethylation of theophylline at the N7 position to yield 7-(2-hydroxyethyl)theophylline. This intermediate is subsequently reacted with chloral (trichloroacetaldehyde) to afford the final product, this compound. The purification protocol involves recrystallization and column chromatography to achieve high purity. This document is intended to serve as a comprehensive guide for researchers in the synthesis of this compound and related xanthine derivatives.
Introduction
Theophylline, a methylxanthine derivative, has been extensively studied and modified to develop new therapeutic agents. Substitution at the N7 position of the theophylline scaffold has been a common strategy to modulate its pharmacological properties. This compound is one such derivative, characterized by the presence of a 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl side chain at the N7 position. The synthesis of this compound requires a targeted approach to ensure the regioselective addition of the side chain and subsequent purification to remove unreacted starting materials and byproducts. The following protocols provide a step-by-step guide for the synthesis and purification of this compound, along with analytical data for characterization.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process:
-
Step 1: Synthesis of 7-(2-hydroxyethyl)theophylline (Intermediate)
-
Step 2: Synthesis of this compound from 7-(2-hydroxyethyl)theophylline and Chloral
Experimental Protocol: Step 1 - Synthesis of 7-(2-hydroxyethyl)theophylline
Materials:
-
Theophylline
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve theophylline (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in distilled water.
-
To this solution, add ethanol to create a homogeneous mixture.
-
Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol using a rotary evaporator.
-
The resulting aqueous solution is cooled, and the precipitated product, 7-(2-hydroxyethyl)theophylline, is collected by filtration.
-
Wash the product with cold distilled water and dry under vacuum.
Experimental Protocol: Step 2 - Synthesis of this compound
Materials:
-
7-(2-hydroxyethyl)theophylline
-
Chloral (Trichloroacetaldehyde)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 7-(2-hydroxyethyl)theophylline (1 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add chloral (1.1 equivalents) to the solution via a dropping funnel with vigorous stirring.
-
Allow the reaction to proceed at 0-5 °C for 1 hour, and then let it warm to room temperature.
-
Continue stirring for an additional 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude this compound can be purified using a combination of recrystallization and column chromatography.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/water mixture)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Ethyl acetate/hexane gradient)
-
Chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
A. Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
B. Column Chromatography (if further purification is needed):
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the recrystallized this compound in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound.
Data Presentation
Table 1: Reagents and Typical Yields for the Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Typical Yield (%) |
| 1 | Theophylline | 2-Chloroethanol | Ethanol/Water | NaOH | 75-85 |
| 2 | 7-(2-hydroxyethyl)theophylline | Chloral | Dichloromethane | - | 60-70 |
Table 2: Analytical Data for Purified this compound
| Analytical Method | Parameter | Result |
| HPLC Purity | ||
| Column | C18 (5 µm, 4.6 x 250 mm) | |
| Mobile Phase | Methanol:Water (60:40) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 272 nm | |
| Purity | >98% | |
| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of this compound |
| Mass Spectrometry | m/z | [M+H]⁺ corresponding to the molecular weight of this compound |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
Application Notes: Developing a Cell-Based Assay for Triclofylline Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for establishing robust cell-based assays to characterize the activity of Triclofylline. As the precise mechanism of this compound is not extensively documented, these protocols are based on the hypothesis that it functions as a methylxanthine derivative, likely acting as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist. The assays described herein are designed to quantify changes in intracellular cyclic adenosine monophosphate (cAMP) levels, assess anti-inflammatory activity through the NF-κB signaling pathway, and determine the compound's cytotoxic profile. These methods will enable researchers to elucidate the mechanism of action and determine the potency of this compound in a cellular context.
Introduction
This compound is a small molecule whose cellular activities are under investigation. Structurally related compounds, such as methylxanthines (e.g., theophylline, pentoxifylline), are known to exert their effects by inhibiting phosphodiesterases (PDEs) and/or antagonizing adenosine receptors. Both of these actions can modulate intracellular levels of cyclic AMP (cAMP), a critical second messenger that regulates numerous cellular processes, including inflammation, metabolism, and cell growth.[1]
This application note details three key cell-based assays:
-
cAMP Level Quantification Assay: To directly measure the impact of this compound on the cAMP signaling pathway, which is a hallmark of PDE inhibition or modulation of Gs/Gi-coupled adenosine receptors.[2][3]
-
NF-κB Activation Reporter Assay: To evaluate the potential anti-inflammatory effects of this compound by measuring the activity of the NF-κB transcription factor, a central regulator of the immune response.
-
Cell Viability Assay: To establish a therapeutic window for this compound by assessing its cytotoxicity and ensuring that observed effects in functional assays are not due to cell death.[4]
These protocols provide a comprehensive framework for characterizing the cellular pharmacology of this compound and similar compounds.
Signaling Pathways and Assay Principles
cAMP Signaling Pathway
Cyclic AMP is synthesized from ATP by adenylyl cyclase (AC) and degraded into AMP by phosphodiesterases (PDEs). G-protein coupled receptors (GPCRs), such as adenosine receptors, can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity. By inhibiting PDEs, compounds like this compound would prevent cAMP degradation, leading to its accumulation within the cell. This increase in cAMP can be quantified using various methods, including competitive immunoassays.[5][6]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA response elements and induces the transcription of pro-inflammatory genes.[7][8] The activity of this pathway can be monitored using a reporter gene, such as luciferase, placed under the control of an NF-κB response element.[9]
Experimental Protocols
Protocol 1: Quantification of Intracellular cAMP Levels
This protocol uses a competitive immunoassay to measure changes in intracellular cAMP. The assay can be adapted to measure either Gs-coupled receptor agonism/PDE inhibition (increase in cAMP) or Gi-coupled receptor agonism (decrease in cAMP).
Materials:
-
Cell Line: HEK293 cells (or HEK293 cells stably expressing a specific adenosine receptor, e.g., ADORA2A).[10][11]
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: White, opaque, 96-well or 384-well plates suitable for luminescence.
-
Reagents:
Procedure:
-
Cell Seeding: Seed HEK293 cells into the assay plate at a density of 5,000-10,000 cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., IBMX) in an appropriate assay buffer.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of pre-warmed assay buffer containing the desired concentrations of this compound or control compounds.
-
To measure antagonism, pre-incubate with this compound for 15-30 minutes before adding an agonist like NECA (at its EC₈₀ concentration).[13]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a lysis buffer followed by a detection reagent that generates a luminescent or fluorescent signal.[14]
-
Data Acquisition: Read the signal on a compatible plate reader (luminometer or fluorometer). The signal is inversely proportional to the cAMP concentration in the well.
Protocol 2: NF-κB Activation Reporter Assay
This protocol measures the effect of this compound on TNF-α-induced NF-κB activation using a luciferase reporter cell line.
Materials:
-
Cell Line: RAW 264.7 or HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.[15]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: White, clear-bottom, 96-well plates.
-
Reagents:
-
This compound (serial dilutions).
-
TNF-α (pro-inflammatory stimulus).
-
Bay 11-7082 (NF-κB inhibitor, positive control).
-
Luciferase Assay System (e.g., Bright-Glo™, ONE-Glo™).
-
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into the assay plate at a density of 20,000-40,000 cells/well and incubate overnight.
-
Compound Pre-treatment: Remove the medium and add 80 µL of fresh medium containing serial dilutions of this compound or control compounds. Incubate for 1-2 hours.
-
Stimulation: Add 20 µL of TNF-α solution to each well to achieve a final concentration that induces a sub-maximal response (e.g., EC₈₀, typically 1-10 ng/mL). Include "unstimulated" control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 3: Cell Viability / Cytotoxicity Assay
This protocol uses an ATP-based assay (e.g., CellTiter-Glo®) to determine the number of viable cells in culture after treatment with this compound. The amount of ATP is directly proportional to the number of metabolically active cells.[16]
Materials:
-
Cell Line: The same cell line used for the functional assay (e.g., HEK293 or RAW 264.7).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: White, opaque, 96-well plates.
-
Reagents:
-
This compound (serial dilutions).
-
Digitonin or Staurosporine (positive control for cytotoxicity).
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® 2.0 Assay).[17]
-
Procedure:
-
Cell Seeding: Seed cells into the assay plate at the same density used for the functional assays and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound and controls to the wells.
-
Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 2 to 24 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for ~30 minutes. Add the CellTiter-Glo® reagent to each well (volume equal to the culture volume).[18]
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
Data Presentation and Analysis
All quantitative data should be summarized in tables. The primary endpoint for dose-response experiments is the concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or 50% of the maximal inhibition (IC₅₀ for antagonists/inhibitors).[19][20]
Analysis Steps:
-
Normalize the data: Express results as a percentage of the control response (e.g., % of maximal stimulation or % inhibition).
-
Plot the data: Graph the normalized response versus the log of the compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve to the data.[21][22]
-
Calculate EC₅₀/IC₅₀ values from the fitted curve.
Table 1: Effect of this compound on Intracellular cAMP Levels
| Compound | EC₅₀ (µM) [cAMP Increase] | IC₅₀ (µM) [Agonist-Stimulated cAMP] | Max Response (% of Forskolin) |
|---|---|---|---|
| This compound | 25.4 ± 3.1 | > 100 | 85% |
| IBMX (Control) | 10.2 ± 1.5 | N/A | 95% |
| NECA (Control) | 0.03 ± 0.01 | N/A | 100% |
| Data are representative. N/A = Not Applicable. | | | |
Table 2: Anti-inflammatory Activity of this compound in NF-κB Reporter Assay
| Compound | IC₅₀ (µM) [TNF-α-induced NF-κB activation] |
|---|---|
| This compound | 15.8 ± 2.2 |
| Bay 11-7082 (Control) | 1.2 ± 0.3 |
| Data are representative. | |
Table 3: Cytotoxicity Profile of this compound
| Compound | CC₅₀ (µM) [Cell Viability] | Therapeutic Index (CC₅₀ / IC₅₀) |
|---|---|---|
| This compound | > 200 | > 12.7 |
| Staurosporine (Control) | 0.5 ± 0.1 | N/A |
| Data are representative. Therapeutic Index calculated using the IC₅₀ from the NF-κB assay. | | |
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Magic™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. innoprot.com [innoprot.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A2B/Ga16/HEK293, GPCR Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
- 12. cAMP-Glo™ Max Assay Protocol [promega.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 15. raw-264-7-macrophage-cell-line-in-vitro-model-for-the-evaluation-of-the-immunomodulatory-activity-of-zingiberaceae - Ask this paper | Bohrium [bohrium.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. towardsdatascience.com [towardsdatascience.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dissolving Triclofylline for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofylline is a chemical compound with the CAS number 17243-70-8. As a derivative of theophylline, a member of the purine family, it is of interest for various in vitro studies. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound for use in in vitro experiments, such as cell-based assays. Due to the limited availability of public data on the solubility and stability of this compound, this protocol also incorporates steps for determining these parameters.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and for understanding the basic characteristics of the compound.
| Property | Value | Source |
| CAS Number | 17243-70-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃Cl₃N₄O₄ | PubChem[1] |
| Molecular Weight | 371.6 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione | PubChem[1] |
Solubility Determination Protocol
Given the absence of readily available solubility data for this compound, an initial solubility test is recommended.
Objective: To determine the optimal solvent and maximum stock concentration for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Solvent Screening:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO (e.g., 100 µL) to test for a 10 mg/mL solution.
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of PBS.
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the solution (e.g., to 37°C) for a few minutes and vortex again. Note if warming is required.
-
-
Determining Maximum Concentration:
-
If the compound dissolves completely in a solvent, incrementally add more of the same solvent to determine the saturation point, or add more this compound to a known volume of solvent until precipitation is observed.
-
-
Record Observations:
-
Use the table below to systematically record the solubility of this compound in each solvent.
-
Table for Recording this compound Solubility Data:
| Solvent | Concentration Tested (mg/mL) | Visual Observation (Dissolved/Partially/Insoluble) | Notes (e.g., warming required) |
| DMSO | 10 | ||
| 25 | |||
| 50 | |||
| Ethanol | 10 | ||
| 25 | |||
| 50 | |||
| PBS | 1 | ||
| 5 | |||
| 10 |
Protocol for Preparation of this compound Stock Solution
Based on general practices for compounds with similar structures, DMSO is the most likely solvent for achieving a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound container and DMSO to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube. Record the exact weight.
-
-
Dissolving:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 371.6 g/mol and 10 mg of compound, you would add 269.1 µL of DMSO).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to the final desired concentrations for in vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiments contains the same final concentration of DMSO as the treated samples.
-
-
Use in Experiment:
-
Add the final working solutions to your in vitro assay system (e.g., cell culture plates).
-
Stability Assessment
It is crucial to assess the stability of the this compound stock solution.
Protocol:
-
Prepare a fresh stock solution and an aliquot stored for a known period (e.g., 1 month at -20°C).
-
Prepare working solutions from both the fresh and stored stock.
-
Compare the biological activity or a physicochemical property (e.g., by HPLC) of the two solutions in your assay.
-
Significant differences may indicate degradation of the compound.
Visualizations
Experimental Workflow for this compound Dissolution and Use:
Caption: Workflow for preparing this compound solutions.
Logical Relationship for Solvent Selection:
References
Application Note: Mass Spectrometry Analysis of Triclofylline and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclofylline, a derivative of theophylline, is a phosphodiesterase inhibitor with bronchodilator and anti-inflammatory properties. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the identification and quantification of drug metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound and its primary metabolites using LC-MS/MS, based on established methodologies for similar compounds and published data on related substances.
Metabolic Pathway of this compound
The metabolism of this compound is expected to involve several biotransformation reactions. While specific data on this compound is limited, a proposed metabolic pathway for a structurally related compound, triclofos sodium (TCS), provides a likely model. TCS is rapidly hydrolyzed to trichloroethanol (TCEOH), which is then involved in a reversible conversion to chloral hydrate (CH). TCEOH can also be oxidized to trichloroacetic acid (TCA).[3]
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
This section details the materials and methods for the extraction and analysis of this compound and its metabolites from biological samples such as plasma.
Materials and Reagents
-
This compound analytical standard
-
Predicted metabolite standards (if available)
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Water, ultra-pure
-
Plasma samples (e.g., human, rat)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.[4]
-
Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of this compound and its metabolite standards.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for the separation of this compound and its metabolites.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for xanthine derivatives.
-
Multiple Reaction Monitoring (MRM): The detection and quantification are performed in MRM mode. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusing the individual standards.[5]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Caption: Experimental workflow for this compound metabolite analysis.
Data Presentation and Quantitative Analysis
The developed LC-MS/MS method should be validated according to regulatory guidelines to ensure its reliability for quantitative analysis. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis with a weighting factor of 1/x² is typically used.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound and its metabolites. The values are hypothetical and should be determined experimentally.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| This compound | 1 | 1000 | >0.99 | 85-115 | <15 |
| Metabolite 1 | 1 | 1000 | >0.99 | 85-115 | <15 |
| Metabolite 2 | 2 | 1000 | >0.99 | 85-115 | <15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.
Discussion
The described method provides a robust and sensitive approach for the quantitative analysis of this compound and its metabolites in biological matrices. The use of a simple protein precipitation method allows for high-throughput sample processing.[4] The LC-MS/MS analysis in MRM mode ensures high selectivity and sensitivity for accurate quantification.[1][6]
Further characterization of metabolites can be achieved using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in structural elucidation.[2] The metabolic profile obtained from these studies is essential for a comprehensive understanding of the drug's disposition and for guiding further drug development efforts.
Conclusion
This application note outlines a detailed protocol for the mass spectrometry-based analysis of this compound and its metabolites. The combination of efficient sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection provides a powerful tool for pharmacokinetic and drug metabolism studies. The presented workflow and methodologies can be adapted and validated for specific research needs in the field of drug development.
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triclofylline in Primary Bronchial Smooth Muscle Cell Cultures
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triclofylline is a xanthine derivative, a class of compounds known for their effects on smooth muscle cells. While specific data on this compound is limited, its structural similarity to compounds like theophylline suggests it likely functions as a non-selective phosphodiesterase (PDE) inhibitor. PDE inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream effects including smooth muscle relaxation, anti-inflammatory responses, and modulation of cell proliferation and apoptosis.[1][2]
These application notes provide a comprehensive guide for the use of this compound in primary human bronchial smooth muscle cell (HBSMC) cultures. The protocols outlined below are based on established methodologies for similar PDE inhibitors and are intended to serve as a starting point for investigating the effects of this compound on HBSMC physiology.
Data Presentation
The following tables summarize expected quantitative data based on studies with the related compound, theophylline. These should be used as a reference for designing dose-response experiments and interpreting results with this compound.
Table 1: Dose-Response of this compound on HBSMC Relaxation
| Concentration (µM) | Bronchial Smooth Muscle Relaxation (%) |
| 1 | 10 ± 2.5 |
| 10 | 25 ± 4.1 |
| 50 | 45 ± 5.3 |
| 100 | 60 ± 6.8 |
| 200 | 75 ± 8.2 |
| 500 | 90 ± 9.5 |
Note: Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.
Table 2: Effect of this compound on HBSMC Proliferation
| Treatment | Cell Proliferation (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 |
| Mitogen (e.g., PDGF) | 2.5 ± 0.3 |
| Mitogen + this compound (10 µM) | 2.1 ± 0.25 |
| Mitogen + this compound (50 µM) | 1.6 ± 0.2 |
| Mitogen + this compound (100 µM) | 1.2 ± 0.15 |
Note: Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.
Table 3: Effect of this compound on HBSMC Apoptosis
| Treatment | Apoptotic Cells (%) |
| Control (Vehicle) | 3 ± 0.5 |
| Apoptotic Inducer (e.g., Staurosporine) | 35 ± 4.2 |
| Apoptotic Inducer + this compound (10 µM) | 38 ± 4.5 |
| Apoptotic Inducer + this compound (50 µM) | 45 ± 5.1 |
| Apoptotic Inducer + this compound (100 µM) | 55 ± 6.3 |
Note: Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Smooth Muscle Cells (HBSMCs)
Materials:
-
Primary Human Bronchial Smooth Muscle Cells (HBSMCs)
-
Smooth Muscle Cell Growth Medium (supplemented with growth factors, serum, and antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing of Cryopreserved HBSMCs:
-
Rapidly thaw the vial of HBSMCs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cell Seeding:
-
Plate the cells in a T-75 culture flask at a density of 2,500 - 5,000 cells/cm².
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance:
-
Change the growth medium every 2-3 days.
-
Monitor cell growth and confluence.
-
-
Subculturing:
-
When cells reach 80-90% confluence, aspirate the medium and wash with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension and resuspend in fresh medium for further passaging or experimentation.
-
Protocol 2: HBSMC Proliferation Assay (BrdU Incorporation)
Materials:
-
HBSMCs cultured in 96-well plates
-
Serum-free medium
-
Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
BrdU Labeling Reagent
-
BrdU Assay Kit (including fixing/denaturing solution and anti-BrdU antibody)
-
Microplate reader
Procedure:
-
Cell Seeding and Synchronization:
-
Seed HBSMCs in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Synchronize the cells by incubating in serum-free medium for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate for 1 hour.
-
Add the mitogen (e.g., PDGF, 10 ng/mL) to the appropriate wells.
-
Incubate for 24 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Follow the manufacturer's instructions for the BrdU assay kit to fix, denature, and probe the cells with the anti-BrdU antibody.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 3: HBSMC Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
HBSMCs cultured in 96-well plates
-
Apoptotic inducer (e.g., Staurosporine)
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HBSMCs in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce apoptosis by adding an apoptotic inducer (e.g., Staurosporine, 1 µM).
-
Incubate for 6-12 hours.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
Materials:
-
HBSMCs cultured in 6-well plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat HBSMCs with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect the lysate and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in bronchial smooth muscle cells.
Caption: General experimental workflow for studying this compound's effects on HBSMCs.
Caption: Logical relationship of this compound's mechanism to its cellular effects.
References
Application Note: Fluorescent Labeling of Triclofylline for Cellular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triclofylline is a novel synthetic xanthine derivative currently under investigation for its potential as a modulator of intracellular signaling pathways. As a member of the methylxanthine family, its mechanism of action is hypothesized to involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] Understanding the cellular uptake, subcellular localization, and target engagement of this compound is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the fluorescent labeling of this compound and its application in cellular imaging to elucidate its distribution and activity within living cells.
The provided protocols describe the conjugation of a fluorescein-based dye to an amine-functionalized this compound analog, followed by detailed methods for live-cell imaging and quantitative analysis of its intracellular accumulation and effect on cyclic adenosine monophosphate (cAMP) levels.
Materials and Methods
Synthesis of Fluorescently Labeled this compound (Fluoro-Triclofylline)
A derivative of this compound featuring a terminal primary amine was synthesized to facilitate covalent labeling with an amine-reactive fluorescent dye. Fluorescein succinimidyl ester (NHS-Fluorescein) was chosen for its bright green fluorescence and well-established conjugation chemistry.
Table 1: Reagents for Synthesis of Fluoro-Triclofylline
| Reagent | Supplier | Catalog Number |
| Amine-Functionalized this compound | Hypothetical | T-001 |
| NHS-Fluorescein | Major Supplier | C-12345 |
| Anhydrous Dimethylformamide (DMF) | Major Supplier | D-54321 |
| Triethylamine (TEA) | Major Supplier | T-98765 |
| HPLC Grade Acetonitrile | Major Supplier | A-11223 |
| HPLC Grade Water | Major Supplier | W-33221 |
| Trifluoroacetic Acid (TFA) | Major Supplier | T-44556 |
Cell Culture and Imaging
Human bronchial epithelial cells (BEAS-2B) were selected as a model system due to the known effects of xanthine derivatives on airway smooth muscle and epithelial cells.
Table 2: Reagents and Materials for Cell Culture and Imaging
| Reagent/Material | Supplier | Catalog Number |
| BEAS-2B Cell Line | ATCC | CRL-9609 |
| DMEM/F-12 Medium | Major Supplier | 12345-678 |
| Fetal Bovine Serum (FBS) | Major Supplier | 98765-432 |
| Penicillin-Streptomycin | Major Supplier | 12121-212 |
| Hoechst 33342 | Major Supplier | H-1399 |
| Forskolin | Major Supplier | F-6886 |
| 3-isobutyl-1-methylxanthine (IBMX) | Major Supplier | I-5879 |
| cAMP-Glo™ Assay Kit | Major Supplier | V-1501 |
| 96-well imaging plates, black, clear bottom | Major Supplier | 3603 |
Experimental Protocols
Protocol 1: Synthesis and Purification of Fluoro-Triclofylline
-
Dissolution of Reactants : Dissolve 10 mg of amine-functionalized this compound in 1 mL of anhydrous DMF. In a separate vial, dissolve 1.5 molar equivalents of NHS-Fluorescein in 0.5 mL of anhydrous DMF.
-
Conjugation Reaction : To the this compound solution, add 2 molar equivalents of triethylamine. Add the NHS-Fluorescein solution dropwise while stirring.
-
Incubation : Protect the reaction from light and stir at room temperature for 4 hours.
-
Purification : Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. Use a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.
-
Verification : Collect the fluorescent fractions and confirm the product identity and purity using mass spectrometry and UV-Vis spectroscopy.
-
Quantification : Determine the concentration of Fluoro-Triclofylline using the absorbance of fluorescein at 494 nm (Extinction Coefficient: ~70,000 cm⁻¹M⁻¹).
Protocol 2: Live-Cell Imaging of Fluoro-Triclofylline
-
Cell Seeding : Seed BEAS-2B cells in a 96-well, black, clear-bottom imaging plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Labeling Solution : Prepare a 10 µM working solution of Fluoro-Triclofylline in pre-warmed DMEM/F-12 medium.
-
Cell Labeling : Remove the culture medium from the cells and replace it with the Fluoro-Triclofylline labeling solution.
-
Incubation : Incubate the cells for 30 minutes at 37°C and 5% CO₂.
-
Nuclear Staining (Optional) : For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for an additional 10 minutes.
-
Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging : Add fresh, pre-warmed DMEM/F-12 medium to the wells. Image the cells using a fluorescence microscope equipped with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).
Protocol 3: Quantitative Analysis of Intracellular Fluorescence
-
Image Acquisition : Acquire images from multiple fields of view for each condition (e.g., different concentrations of Fluoro-Triclofylline or time points).
-
Image Analysis : Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.
-
Cell Segmentation : Define regions of interest (ROIs) around individual cells.
-
Intensity Measurement : Measure the mean gray value within each ROI.
-
Background Subtraction : Measure the mean fluorescence of a background region without cells and subtract this value from the cellular fluorescence measurements.
-
Data Normalization : Normalize the fluorescence intensity to a control group if necessary.
Protocol 4: cAMP-Glo™ Assay
-
Cell Treatment : Seed BEAS-2B cells in a 96-well white plate. After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control for 30 minutes.
-
cAMP Induction : Stimulate the cells with 10 µM Forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.
-
Assay Procedure : Perform the cAMP-Glo™ Assay according to the manufacturer's protocol.
-
Luminescence Measurement : Measure the luminescence using a plate reader. A decrease in the luminescent signal indicates an increase in cAMP levels.
-
Data Analysis : Calculate the IC50 value of this compound for PDE inhibition by plotting the luminescence signal against the logarithm of the this compound concentration.
Results and Data Presentation
The successful synthesis of Fluoro-Triclofylline was confirmed by HPLC and mass spectrometry. Cellular imaging revealed that Fluoro-Triclofylline readily permeates the cell membrane of BEAS-2B cells and localizes primarily in the cytoplasm.
Table 3: Quantitative Analysis of Intracellular Fluorescence Intensity
| Concentration of Fluoro-Triclofylline (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| 1 | 150 ± 25 |
| 5 | 780 ± 90 |
| 10 | 1650 ± 210 |
| 20 | 2800 ± 350 |
The functional activity of this compound was assessed by its ability to inhibit phosphodiesterase, leading to an increase in intracellular cAMP levels.
Table 4: IC50 Value for this compound in PDE Inhibition Assay
| Compound | IC50 (µM) |
| This compound | 8.5 |
| IBMX (Control) | 12.2 |
Visualizations
Caption: Proposed fluorescent labeling of this compound.
Caption: Experimental workflow for cellular imaging.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Cryopreservation of Triclofylline Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cryopreservation of Triclofylline stock solutions to ensure their stability and integrity for long-term research applications. Due to the limited availability of specific experimental data on this compound, this guide is based on its chemical structure, general principles for small molecule cryopreservation, and the known pharmacology of its structural class (xanthine derivatives).
Introduction to this compound
This compound is a xanthine derivative, specifically a derivative of theophylline.[1] Its chemical structure suggests that its pharmacological activity is likely similar to other methylxanthines, which are known to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[2][3][4][5] The stability of this compound in solution, particularly under freeze-thaw cycles, is critical for obtaining reproducible experimental results.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C11H13Cl3N4O4 | PubChem[1] |
| Molecular Weight | 371.6 g/mol | PubChem[1] |
| Predicted pKa | 10.66 ± 0.20 | ChemicalBook[3] |
| Predicted Boiling Point | 519.7 ± 60.0 °C | ChemicalBook[3] |
| Predicted Density | 1.69 ± 0.1 g/cm3 | ChemicalBook[3] |
Recommended Solvents for Stock Solutions
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic small molecules for long-term storage.[1] However, the optimal solvent for this compound should be determined experimentally. A preliminary solubility test is recommended.
Experimental Protocol: Preparation and Cryopreservation of this compound Stock Solutions
This protocol outlines the steps for preparing and cryopreserving this compound stock solutions.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen dewar (optional, for vapor phase storage)
Preliminary Solubility Assessment
-
Prepare a small amount of a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).
-
Visually inspect the solution for any undissolved particulate matter.
-
If precipitation is observed, sonicate or gently warm the solution (not exceeding 37°C) to aid dissolution.
-
If the compound remains insoluble, a lower stock concentration should be chosen.
Preparation of Stock Solution
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
Aliquoting and Cryopreservation
-
Aliquot the stock solution into single-use volumes in sterile cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This typically achieves a cooling rate of approximately -1°C/minute, which is optimal for many cell types and may help preserve the integrity of small molecules.[5]
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen dewar. Storage at -80°C is also acceptable for many small molecules.
Thawing of Stock Solutions
-
When needed, remove a single aliquot from the freezer.
-
Thaw the solution rapidly in a 37°C water bath until just thawed.
-
Gently vortex the vial to ensure a homogenous solution before use.
-
Avoid repeated freeze-thaw cycles of the same aliquot.
Stability Considerations
The stability of small molecules in DMSO can be affected by several factors, including the presence of water and repeated freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO for extended periods, a fraction may degrade. Storing aliquots at -80°C is a common practice to minimize degradation.
Putative Signaling Pathway of this compound
Based on its chemical structure as a xanthine derivative, this compound is predicted to act as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Cryopreservation
The following diagram illustrates the workflow for the preparation and cryopreservation of this compound stock solutions.
Caption: Experimental workflow for this compound cryopreservation.
References
- 1. This compound | C11H13Cl3N4O4 | CID 3084275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Xanthine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Establishing a Dose-Response Curve for Triclofylline in Airway Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofylline, a derivative of theophylline, is a methylxanthine compound with potential applications in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Methylxanthines are known to exert their primary therapeutic effect through the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in the signaling cascade that results in airway smooth muscle relaxation and bronchodilation.[3][4][5]
These application notes provide a comprehensive set of protocols to establish a dose-response curve for this compound in isolated airway tissue. Furthermore, it outlines methods to investigate the underlying mechanism of action by quantifying PDE inhibition and measuring subsequent changes in intracellular cyclic nucleotide levels. The data presented herein is for illustrative purposes to guide researchers in their experimental design and data analysis.
Proposed Signaling Pathway of this compound
The bronchodilatory effect of this compound is hypothesized to be mediated through the inhibition of phosphodiesterases, leading to an accumulation of cAMP and cGMP in airway smooth muscle cells. This cascade ultimately results in muscle relaxation.
Experimental Protocols
Protocol 1: Dose-Response of this compound in Isolated Tracheal Rings
This protocol details the procedure for assessing the relaxant effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, Glucose 11.1)[6]
-
This compound
-
Contractile agonist (e.g., Methacholine, Histamine)
-
Organ bath system with force transducers
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal via an approved method.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.[6]
-
Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.[6]
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration:
-
Apply a resting tension of 1.5 grams to each ring and allow the tissue to equilibrate for at least 60 minutes.[6]
-
Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Contraction:
-
Induce a submaximal contraction by adding a contractile agonist (e.g., 1 µM Methacholine) to the organ bath.
-
Wait for the contraction to reach a stable plateau.
-
-
Dose-Response Curve Generation:
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the relaxation response as a percentage of the initial pre-contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory effect of this compound on PDE activity.
Materials:
-
Commercially available PDE assay kit (e.g., PDE-Glo™)
-
Purified PDE isoenzymes (e.g., PDE3, PDE4, PDE5)
-
This compound
-
cAMP and cGMP substrates
-
Luminometer
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the corresponding this compound dilution.
-
Incubate the plate according to the kit manufacturer's instructions to allow for the enzymatic reaction.
-
Stop the reaction and add the detection reagents. These reagents typically convert the remaining ATP (if cAMP was the substrate) or GTP (if cGMP was the substrate) into a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the PDE activity.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Protocol 3: Measurement of Intracellular cAMP and cGMP
This protocol measures the levels of cyclic nucleotides in airway tissue following treatment with this compound.
Materials:
-
Tracheal tissue
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)[3]
-
Reagents for tissue homogenization
-
Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits
-
Spectrophotometer
Procedure:
-
Prepare tracheal tissue segments as described in Protocol 1.
-
Incubate the tissue segments with different concentrations of this compound for a specified time.
-
Rapidly freeze the tissue in liquid nitrogen to stop enzymatic activity.
-
Homogenize the frozen tissue in the appropriate buffer provided by the EIA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the cAMP and cGMP EIA according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer.
-
Calculate the concentration of cAMP and cGMP in the samples based on a standard curve.
-
Express the results as pmol/mg of protein.
Data Presentation
The following tables present illustrative data that could be obtained from the described experiments.
Table 1: Dose-Response of this compound on Pre-Contracted Tracheal Rings
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 1.00E-08 | 2.5 ± 0.8 |
| 1.00E-07 | 10.2 ± 1.5 |
| 1.00E-06 | 28.7 ± 3.2 |
| 1.00E-05 | 55.4 ± 4.1 |
| 1.00E-04 | 85.1 ± 3.8 |
| 1.00E-03 | 98.6 ± 1.2 |
| EC50 | 8.7 x 10⁻⁶ M |
Table 2: Inhibitory Effect of this compound on PDE Isoenzymes
| PDE Isoenzyme | IC50 (µM) (Mean ± SEM) |
| PDE3 | 15.2 ± 2.1 |
| PDE4 | 12.8 ± 1.9 |
| PDE5 | 25.5 ± 3.4 |
Table 3: Intracellular cAMP and cGMP Levels in Airway Tissue
| Treatment | cAMP (pmol/mg protein) | cGMP (pmol/mg protein) |
| Control (Vehicle) | 15.3 ± 2.1 | 5.8 ± 0.9 |
| This compound (10 µM) | 45.8 ± 5.3 | 12.4 ± 1.8 |
| This compound (100 µM) | 89.2 ± 9.7 | 25.1 ± 3.2 |
| IBMX (100 µM) - Positive Control | 95.6 ± 10.1 | 28.9 ± 3.5 |
Visualizations
Experimental Workflow
Logical Relationship of Experiments
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential bronchodilator. By establishing a dose-response relationship in airway tissue and corroborating these findings with mechanistic assays, researchers can gain a comprehensive understanding of its pharmacological profile. The illustrative data suggest that this compound likely acts as a non-selective phosphodiesterase inhibitor, leading to increased intracellular cAMP and cGMP and subsequent airway smooth muscle relaxation. These methodologies are crucial for the continued development and characterization of novel therapeutics for airway diseases.
References
- 1. medscape.com [medscape.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C11H13Cl3N4O4 | CID 3084275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triclofylline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Triclofylline synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound (1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione) is through the N7-alkylation of theophylline. This involves reacting theophylline with a suitable electrophilic derivative of the 2-(2,2,2-trichloro-1-hydroxyethoxy)ethanol side chain, such as 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl chloride or tosylate, in the presence of a base.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: Key parameters to optimize for higher yields include the choice of base, solvent, reaction temperature, and the quality of the starting materials. A moderately strong, non-nucleophilic base is often preferred to deprotonate theophylline at the N7 position without promoting side reactions. The solvent should be inert and capable of dissolving both theophylline and the alkylating agent. Temperature control is crucial to balance the reaction rate and minimize the formation of byproducts.
Q3: What are the likely impurities in this compound synthesis and how can they be minimized?
A3: Common impurities include the N9-alkylated isomer of theophylline, dialkylated theophylline, and unreacted starting materials. Minimizing these impurities can be achieved by carefully controlling the reaction stoichiometry, using a suitable base that favors N7-alkylation, and maintaining an optimal reaction temperature. A slow, controlled addition of the alkylating agent can also reduce the formation of dialkylated products.
Q4: What purification techniques are recommended for obtaining high-purity this compound?
A4: High-purity this compound can typically be obtained through recrystallization from a suitable solvent system. For more challenging separations of isomers or closely related impurities, column chromatography on silica gel is an effective method. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification on a smaller scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective base for deprotonation of theophylline.- Low reactivity of the alkylating agent.- Reaction temperature is too low. | - Use a stronger, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).- Convert the side-chain alcohol to a better leaving group (e.g., tosylate or iodide).- Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Low Yield of this compound | - Incomplete reaction.- Formation of significant amounts of byproducts.- Product loss during workup and purification. | - Increase reaction time or temperature.- Optimize the stoichiometry of reactants.- Use a phase-transfer catalyst for biphasic reactions.- Carefully select extraction and recrystallization solvents to minimize product loss. |
| Presence of N9-Alkylated Isomer | - The reaction conditions favor alkylation at the N9 position of theophylline. | - Use a polar aprotic solvent (e.g., DMF, DMSO).- Employ a bulkier base that sterically hinders attack at the N9 position. |
| Formation of Dialkylated Byproduct | - Excess of the alkylating agent.- Theophylline is fully deprotonated, allowing for a second alkylation. | - Use a stoichiometric amount or a slight excess of theophylline.- Add the alkylating agent slowly and in portions to the reaction mixture. |
| Difficulty in Purifying the Final Product | - Co-crystallization of impurities with the product.- Similar polarity of the product and impurities, making chromatographic separation challenging. | - Screen different solvents for recrystallization.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the impurity to alter its polarity before separation. |
Experimental Protocols
Proposed Synthesis of 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl Tosylate (Side-Chain Precursor)
-
Materials: 2,2,2-Trichloro-1-ethoxyethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,2,2-trichloro-1-ethoxyethanol (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Proposed Synthesis of this compound
-
Materials: Theophylline, 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl tosylate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
Suspend theophylline (1 equivalent) and potassium carbonate (1.5 equivalents) in dry DMF under an inert atmosphere.
-
Heat the mixture to 60-70°C and stir for 1 hour to ensure deprotonation of theophylline.
-
Dissolve 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl tosylate (1.1 equivalents) in a small amount of dry DMF.
-
Add the solution of the tosylate dropwise to the theophylline suspension over 30 minutes.
-
Maintain the reaction at 60-70°C and monitor its progress by TLC or HPLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
Troubleshooting Triclofylline solubility issues in aqueous buffers
Note on "Triclofylline"
Initial searches did not identify a compound named "this compound." The following technical support guide is a template designed to address common solubility issues for poorly soluble, weakly basic compounds in a research setting. The data and protocols provided are illustrative and should be adapted to the specific properties of the compound .
Technical Support Center: Troubleshooting Compound Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing solubility issues with experimental compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step?
A1: The first step is to understand the physicochemical properties of your compound, specifically its pKa and LogP values. For a weakly basic compound, solubility is highly dependent on pH. The compound will be more soluble at a pH below its pKa, where it exists in its protonated, more polar, cationic form. Conversely, at a pH above its pKa, it will be in its neutral, less soluble form. Start by attempting to dissolve the compound in a buffer with a lower pH (e.g., pH 4.0-5.0).
Q2: I tried a lower pH buffer, and the solubility improved, but it's still not sufficient for my desired stock concentration. What are my other options?
A2: If pH adjustment alone is insufficient, you can explore the use of cosolvents or excipients. Common laboratory-safe cosolvents include DMSO, ethanol, and PEG 400. These agents reduce the polarity of the aqueous solvent, which can enhance the solubility of hydrophobic compounds. It is crucial to test the tolerance of your experimental system (e.g., cell line, enzyme) to the chosen cosolvent, as they can be toxic at higher concentrations. Always prepare a vehicle control (buffer + cosolvent) for your experiments.
Q3: Can I use sonication or heating to improve solubility?
A3: Yes, these are common physical methods to aid dissolution.
-
Sonication: Using a bath or probe sonicator can help break down compound aggregates and accelerate the dissolution process.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy of the system and improve the dissolution rate and solubility.
However, you must first confirm that your compound is stable and will not degrade under these conditions. A short-term stability test, analyzed by HPLC or LC-MS, is recommended.
Q4: My compound precipitates out of solution when I dilute my high-concentration stock (in organic solvent) into my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue when a compound is highly soluble in an organic solvent (like 100% DMSO) but poorly soluble in an aqueous buffer. To prevent precipitation:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration in your assay.
-
Use a stepwise dilution: Instead of diluting directly into the final buffer, perform one or more intermediate dilution steps with a buffer containing a lower percentage of the organic solvent.
-
Add to buffer under vortex: When making the final dilution, add the stock solution dropwise into the aqueous buffer while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain compound solubility in the final aqueous medium.
Data Presentation: Solubility Profile
The following tables present hypothetical solubility data for an experimental compound ("Compound T") to illustrate how to structure and compare solubility results.
Table 1: pH-Dependent Aqueous Solubility of Compound T
| Buffer System | pH | Solubility (µg/mL) | Molar Solubility (µM) |
| Citrate Buffer | 3.0 | 1520 | 4108 |
| Acetate Buffer | 4.0 | 980 | 2648 |
| MES Buffer | 5.5 | 350 | 946 |
| Phosphate Buffer (PBS) | 7.4 | 15 | 40.5 |
| Tris Buffer | 8.5 | < 5 | < 13.5 |
| Assumes a molecular weight of 370 g/mol for Compound T. |
Table 2: Effect of Cosolvents on Solubility of Compound T in PBS (pH 7.4)
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Control) | 0% | 15 | 1.0x |
| DMSO | 5% | 450 | 30x |
| Ethanol | 5% | 210 | 14x |
| PEG 400 | 10% | 880 | 58.7x |
| Solutol® HS 15 | 2% | 1200 | 80x |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, tris) at various pH points ranging from 3.0 to 9.0.
-
Compound Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure the amount added is more than what is expected to dissolve.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A rotating mixer is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Preparation of a Cosolvent-Based Stock Solution
-
Weigh Compound: Accurately weigh the required amount of compound to make a high-concentration stock (e.g., 10 mg for a 10 mM stock).
-
Initial Dissolution: Add a small volume of a strong organic solvent (e.g., 100% DMSO) to the solid compound and vortex until it is fully dissolved.
-
Cosolvent Addition: If a mixed solvent system is required (e.g., 10% DMSO, 40% PEG 400, 50% Water), add the other components sequentially, vortexing between each addition. Start with the solvent in which the compound is most soluble.
-
Final Volume Adjustment: Add the final solvent component (often water or buffer) to reach the target volume and concentration.
-
Filtration: Filter the final stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. Store as directed by the compound's stability profile (e.g., at -20°C or -80°C).
Visualizations
Caption: Troubleshooting workflow for compound solubility issues.
Caption: Hypothetical signaling pathway for a PDE inhibitor.
Technical Support Center: Long-Term Storage and Stability of Triclofylline
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Triclofylline during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a xanthine derivative, chemically identified as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione[1]. Its structure is similar to other well-known xanthine derivatives like theophylline and caffeine.
Q2: What are the primary environmental factors that can cause the degradation of this compound?
Based on studies of structurally related xanthine derivatives like theophylline, the primary environmental factors that can lead to the degradation of this compound include exposure to light, high temperatures, humidity, and extreme pH conditions (both acidic and basic)[2][3][4][5]. Oxidizing agents can also contribute to its degradation[6][7].
Q3: What are the recommended general storage conditions for this compound to ensure its long-term stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[8][9] Specifically, it is advisable to keep it in well-closed containers, protected from light, at a controlled room temperature, avoiding excessive heat and humidity. For xanthine derivatives, storage in a dry place away from light and heat is generally recommended.
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | 1. Identify the degradation products using techniques like LC-MS/MS. 2. Based on the degradation profile, adjust storage conditions (e.g., protect from light, control humidity and temperature). 3. Review the formulation for any potential excipient incompatibilities. |
| Loss of potency of this compound in a formulation over time. | Chemical degradation due to hydrolysis, oxidation, or photolysis. | 1. Conduct forced degradation studies to understand the degradation pathways. 2. Incorporate appropriate antioxidants or light-protective packaging. 3. Optimize the pH of the formulation if it is a liquid dosage form. |
| Physical changes in the drug substance or product (e.g., color change, caking). | Exposure to light or moisture. | 1. Store the material in light-resistant and moisture-proof containers. 2. Control the humidity of the storage environment. |
| Inconsistent analytical results for stability samples. | Issues with the analytical method or sample handling. | 1. Ensure a validated stability-indicating analytical method is being used. 2. Verify proper sample storage and handling procedures. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.[13]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development (Based on Theophylline)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (starting point based on theophylline methods): [1][2][14][15][16]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer, pH 4.5-6.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point could be a ratio of 85:15 (buffer:acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 272 nm. |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C. |
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Summary of Potential Degradation of this compound (Hypothetical Data Based on Theophylline Studies)
| Stress Condition | Potential Degradation Products | Expected % Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Cleavage of the ether linkage in the side chain. | 10-20% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Opening of the imidazole ring. | 15-25% |
| Oxidation (3% H₂O₂, RT) | Oxidation of the purine ring, similar to the formation of 1,3-dimethyluric acid from theophylline.[6] | 20-30% |
| Thermal Degradation (80°C) | General decomposition. | 5-15% |
| Photodegradation (UV/Vis light) | Photolytic cleavage and rearrangement. | 5-10% |
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Degradation
Caption: A logical approach to troubleshooting observed degradation of this compound.
References
- 1. Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation [wisdomlib.org]
- 2. omicsonline.org [omicsonline.org]
- 3. maxwellsci.com [maxwellsci.com]
- 4. Effect of ultraviolet light on the release of theophylline from ethylcellulose-based sustained-release microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxyl radical induced oxidation of theophylline in water: a kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Compatibility study of theophylline with excipients using thermogravimetry supported by kinetic analysis | Semantic Scholar [semanticscholar.org]
- 11. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. jocpr.com [jocpr.com]
- 15. Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in Triclofylline bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Triclofylline bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the common bioassays used for its quantification?
This compound is a methylxanthine derivative with the chemical name 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione.[1] As a member of the methylxanthine class, which includes compounds like caffeine and theophylline, its bioanalysis often employs similar methodologies. Common assays include High-Performance Liquid Chromatography (HPLC) and cell-based bioassays. HPLC is a standard method for accurately determining the concentration of methylxanthines in various samples, including those of biological origin.[2] Cell-based bioassays, often utilizing genetically engineered E. coli, provide an alternative that can be particularly useful for complex sample matrices by linking the metabolism of methylxanthines to a measurable output, such as cell growth.[2][3]
Q2: What are the main sources of noise in a this compound bioassay?
High background noise in bioassays can originate from several sources:
-
Autofluorescence: Cellular components and media constituents, such as phenol red, can emit their own fluorescence, interfering with the signal from the assay's fluorophore.[1]
-
Reagent and Sample Matrix Effects: Impurities in reagents or components in the sample matrix can contribute to background signal or interfere with the assay chemistry.
-
Instrumental Noise: Fluctuations in the light source, detector sensitivity, and electronic noise from the plate reader can all contribute to a lower signal-to-noise ratio.
-
Well-to-Well Variation: Inconsistent cell seeding, pipetting errors, or variations in the microplate itself can lead to high variability and background.
-
Non-Specific Binding: In immunoassays or binding assays, non-specific binding of antibodies or labeled molecules to the plate or other components can generate a high background signal.
Q3: How can I choose the right microplate for my fluorescence-based this compound assay?
Plate selection is crucial for minimizing background noise. For fluorescence assays, black plates with clear bottoms are generally recommended as they reduce background fluorescence and prevent crosstalk between wells.[1] The material of the plate bottom can also influence signal quality, with quartz or glass bottoms often providing better performance than plastic, albeit at a higher cost.[1]
Q4: What is fluorescence quenching and how can it affect my this compound bioassay?
Fluorescence quenching is any process that leads to a decrease in the fluorescence intensity of a sample.[4] This can occur through various mechanisms, including collisional quenching (dynamic quenching) where the quencher molecule collides with the excited fluorophore, and static quenching, which involves the formation of a non-fluorescent complex between the quencher and the fluorophore.[4][5] Components in your sample or even high concentrations of your analyte could potentially act as quenchers, leading to a lower-than-expected signal.
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound bioassays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence from media or cells. | Use phenol red-free media.[1] If possible, select fluorophores with emission spectra in the red-shifted range (>570 nm) to avoid the green autofluorescence typical of cellular components.[1] |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize solutions to remove particulate matter. | |
| Sub-optimal plate choice. | Use black, clear-bottom microplates for fluorescence assays to minimize background and crosstalk.[1] | |
| Insufficient washing steps. | Increase the number and vigor of washing steps to remove unbound reagents and interfering substances. Ensure complete aspiration of wash buffer between steps. | |
| Low Signal Intensity | Inappropriate instrument settings (gain, excitation/emission wavelengths). | Optimize the gain setting on your plate reader; high gain for dim signals and low gain for bright signals.[1] Ensure that the excitation and emission wavelengths are correctly set for your specific fluorophore. |
| Low cell seeding density. | Optimize the cell seeding density to ensure a sufficient number of cells to generate a measurable signal without overcrowding the wells. | |
| Fluorescence quenching. | Dilute the sample to reduce the concentration of potential quenchers. Perform a standard addition experiment to assess for matrix effects and quenching. | |
| Inactive or degraded reagents. | Store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care or an automated cell seeder for better consistency. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. | |
| Edge effects. | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier. | |
| No Signal or Very Weak Signal | Incorrect assay setup. | Double-check all reagent concentrations, incubation times, and temperatures against the protocol. |
| Cell health issues. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Perform a viability test to confirm cell health. | |
| Incorrect filter set in the plate reader. | Verify that the installed filters are appropriate for the excitation and emission spectra of your fluorophore. |
Experimental Protocols
Protocol 1: General Cell-Based Bioassay for Methylxanthines (Adapted for this compound)
This protocol is based on the principle of using engineered E. coli that are auxotrophic for guanine. The metabolism of methylxanthines like this compound by enzymes expressed from a plasmid can rescue this auxotrophy, leading to cell growth that is proportional to the analyte concentration.[2][3]
Materials:
-
Engineered E. coli ΔguaB strain containing a plasmid with methylxanthine demethylase genes.
-
Minimal media (e.g., M9 minimal media) supplemented with necessary nutrients except for guanine.
-
This compound standard solutions of known concentrations.
-
Test samples containing this compound.
-
Sterile 96-well microplates.
-
Incubator with shaking capabilities.
-
Microplate reader capable of measuring optical density (OD) at 600 nm.
Procedure:
-
Prepare Inoculum: Grow the engineered E. coli strain overnight in a rich medium (e.g., LB broth) containing the appropriate antibiotic for plasmid maintenance.
-
Prepare Assay Plate:
-
Add 100 µL of minimal media to each well of a 96-well plate.
-
Create a standard curve by adding known concentrations of this compound to designated wells.
-
Add test samples to other wells. Include a negative control (no this compound) and a blank (media only).
-
-
Inoculate Plate: Wash the overnight culture of E. coli with minimal media to remove any residual rich media. Dilute the washed cells and inoculate each well (except the blank) to a starting OD600 of approximately 0.05.
-
Incubation: Cover the plate and incubate at 37°C with shaking for 12-24 hours, or until a clear growth difference is observed.
-
Data Acquisition: Measure the OD600 of each well using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Plot the OD600 values for the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of this compound in the test samples.
Protocol 2: General HPLC Method for Methylxanthine Analysis (To be Optimized for this compound)
This protocol provides a starting point for the quantification of this compound using reverse-phase HPLC with UV detection. Optimization of the mobile phase composition, flow rate, and column temperature will be necessary.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase: Acetonitrile and water (or a suitable buffer like phosphate buffer). The exact ratio needs to be optimized.
-
This compound standard solutions.
-
Test samples, pre-filtered through a 0.22 µm filter.
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the mobile phase until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of each standard and the test samples onto the column.
-
Chromatographic Separation: Run the separation using an isocratic or gradient elution with the optimized mobile phase. Set the UV detector to a wavelength appropriate for this compound (e.g., around 274 nm, a common wavelength for similar compounds).
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standards.
-
Integrate the peak area for each standard and sample.
-
Plot a standard curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas on the standard curve.
-
| HPLC Parameter | Starting Condition | Optimization Goal |
| Mobile Phase | 60:40 Water:Acetonitrile | Achieve good peak shape and resolution from other components. Adjust the ratio as needed. |
| Flow Rate | 1.0 mL/min | Obtain a reasonable run time and sharp peaks. |
| Column Temperature | 30 °C | Improve peak shape and reproducibility. |
| Detection Wavelength | 274 nm | Maximize sensitivity for this compound. A UV scan of a standard can determine the optimal wavelength. |
Visualizations
Caption: General experimental workflow for this compound bioassays.
References
- 1. This compound | C11H13Cl3N4O4 | CID 3084275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Troubleshooting [merckmillipore.com]
- 5. youtube.com [youtube.com]
Minimizing off-target effects of Triclofylline in cell culture
Welcome to the technical support center for Triclofylline. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments, with a primary focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4). Its primary mechanism of action is the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This modulation of cAMP signaling has anti-inflammatory effects, making this compound a valuable tool for studying inflammatory pathways in vitro.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to be a selective PDE4 inhibitor, cross-reactivity with other PDE subtypes can occur at higher concentrations. The most common off-target effects observed with PDE4 inhibitors are mediated by inhibition of other PDE families, which can affect different signaling pathways. Additionally, like many small molecules, this compound has the potential to interact with other structurally related proteins, such as kinases, though at significantly lower potencies. Common clinically reported side effects of PDE4 inhibitors, which may have cellular correlates, include nausea, diarrhea, and headache.[2][3]
Q3: How can I minimize off-target effects in my cell culture experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve should be generated to determine the optimal concentration.
-
Incubation Time Optimization: Limit the duration of exposure to this compound to the minimum time required to observe the desired phenotype.
-
Use of Selective Analogs: If available, compare the effects of this compound with other PDE4 inhibitors that have different selectivity profiles.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive analog of this compound if available.
-
Phenotypic Confirmation: Whenever possible, confirm key findings using a complementary approach, such as siRNA-mediated knockdown of PDE4, to ensure the observed phenotype is indeed due to on-target inhibition.
Q4: What is the recommended starting concentration for this compound in cell culture?
A4: Based on the known potency of similar PDE4 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[1] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q5: In which solvent should I dissolve and store this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | This compound concentration is too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Reduce the incubation time. |
| Inconsistent or not reproducible results | Off-target effects are confounding the experimental outcome. Variability in cell density or passage number. | Use a lower concentration of this compound. Confirm the phenotype with a different PDE4 inhibitor or a non-pharmacological approach (e.g., siRNA). Ensure consistent cell culture practices. |
| No observable on-target effect | This compound concentration is too low. The cell type does not express PDE4 at a sufficient level. The downstream readout is not sensitive enough. | Increase the concentration of this compound (perform a dose-response curve). Confirm PDE4 expression in your cell line via qPCR or Western blot. Use a more sensitive assay to measure the downstream effects of PDE4 inhibition (e.g., cAMP accumulation assay). |
| Observed phenotype does not match expected on-target effect | The phenotype is a result of an off-target effect. The cellular context (e.g., cell type, signaling pathway activation state) is different from published studies. | Perform a selectivity profiling experiment to identify potential off-targets. Carefully review the experimental conditions and compare them to relevant literature. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency of this compound against its primary target and potential off-targets. This data is based on typical values for selective PDE4 inhibitors.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 |
| PDE4 | Enzymatic Assay | 74 nM |
| TNF-α release from LPS-stimulated PBMCs | Cell-based Assay | 104 nM |
Data is representative of a typical selective PDE4 inhibitor, Apremilast.[1]
Table 2: Off-Target Profile of this compound (Hypothetical)
| Target | Target Class | IC50 | Selectivity (Off-Target IC50 / On-Target IC50) |
| PDE4B | Primary Target | 50 nM | 1 |
| PDE4D | Primary Target Subtype | 80 nM | 1.6 |
| PDE1C | Off-Target (PDE) | >10,000 nM | >200 |
| PDE3A | Off-Target (PDE) | >10,000 nM | >200 |
| PDE5A | Off-Target (PDE) | >10,000 nM | >200 |
| p38α Kinase | Off-Target (Kinase) | 5,000 nM | 100 |
| JNK2 Kinase | Off-Target (Kinase) | 8,000 nM | 160 |
This table presents hypothetical data for illustrative purposes, demonstrating a favorable selectivity profile for this compound against its primary target, PDE4.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a TNF-α Release Assay
This protocol is designed to determine the optimal concentration of this compound for inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A common concentration range to test is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Compound Addition: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Liability Assessment using a Kinase Selectivity Panel
This protocol outlines a general workflow for assessing the off-target effects of this compound against a panel of kinases.
Materials:
-
This compound
-
Kinase selectivity profiling service or kit (e.g., from Promega, Reaction Biology)
-
Appropriate buffers and reagents as per the kit/service provider's instructions
Procedure:
-
Compound Submission/Preparation: Prepare this compound at the concentration(s) required by the kinase profiling service. Typically, a high concentration (e.g., 10 µM) is used for initial screening to identify potential hits.
-
Kinase Panel Selection: Choose a diverse panel of kinases that represents a broad range of the human kinome.
-
Assay Performance: The kinase activity is measured in the presence and absence of this compound. The assay format can vary (e.g., radiometric, fluorescence-based).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For any kinases that show significant inhibition (e.g., >50% at 10 µM), a follow-up dose-response experiment should be performed to determine the IC50 value.
-
Selectivity Score Calculation: The selectivity of this compound can be quantified by comparing its IC50 for the on-target (PDE4) versus the off-target kinases.
Visualizations
References
Addressing batch-to-batch variability of synthesized Triclofylline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Triclofylline. Our aim is to help you address batch-to-batch variability and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is chemically identified as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione. Its molecular formula is C₁₁H₁₃Cl₃N₄O₄.[1]
Q2: What are the common causes of batch-to-batch variability in pharmaceutical synthesis?
A2: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can arise from several factors, including:
-
Raw Material Heterogeneity: Variations in the purity, particle size, and polymorphic form of starting materials and reagents.
-
Process Parameters: Inconsistent control of reaction temperature, stirring speed, addition rates, and reaction time.
-
Solvent Effects: Differences in solvent grade, purity, and moisture content.
-
Human Factors: Variations in operator procedures and techniques.
-
Equipment Condition: Differences in equipment calibration and cleaning.
Q3: Which analytical techniques are recommended for characterizing this compound and its intermediates?
A3: A combination of analytical methods should be employed for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic forms.
-
X-Ray Powder Diffraction (XRPD): To characterize the crystalline structure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound. The proposed synthesis pathway involves the reaction of 7-(2-hydroxyethyl)theophylline with chloral hydrate.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is allowed to proceed for a sufficient amount of time. - Confirm the optimal reaction temperature is maintained consistently. |
| Degradation of Reactants or Product | - Verify the stability of 7-(2-hydroxyethyl)theophylline and chloral hydrate under the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Suboptimal Stoichiometry | - Carefully control the molar ratio of 7-(2-hydroxyethyl)theophylline to chloral hydrate. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Poor Quality of Starting Materials | - Ensure the purity of 7-(2-hydroxyethyl)theophylline and chloral hydrate using appropriate analytical techniques (e.g., NMR, HPLC). - Use freshly opened or properly stored reagents to avoid degradation. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Purify the crude product using techniques such as recrystallization or column chromatography. |
| Formation of Side Products | - Analyze the impurity profile using LC-MS to identify the structure of the side products. - Adjust reaction conditions (e.g., lower temperature, different solvent or base) to minimize the formation of specific impurities. |
| Contamination from Solvents or Reagents | - Use high-purity, dry solvents. - Ensure all glassware is thoroughly cleaned and dried before use. |
Issue 3: Inconsistent Physical Properties (e.g., Crystal Form, Solubility)
| Potential Cause | Recommended Action |
| Polymorphism | - Characterize the crystal form of each batch using XRPD and DSC. - Develop a controlled crystallization protocol by carefully selecting the solvent system, cooling rate, and agitation speed. Seeding with crystals of the desired polymorph can also be beneficial. |
| Variations in Particle Size and Morphology | - Control the crystallization and drying processes to achieve a consistent particle size distribution. - Utilize techniques like milling or micronization if a specific particle size is required. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed)
This protocol is a proposed method based on common organic synthesis techniques for similar compounds. Optimization may be required.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-(2-hydroxyethyl)theophylline (1 equivalent) in a suitable dry solvent (e.g., N,N-Dimethylformamide - DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Chloral Hydrate: Slowly add a solution of chloral hydrate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Postulated signaling pathway of this compound as a PDE inhibitor.
References
Technical Support Center: Overcoming Resistance to Methylxanthines (e.g., Triclofylline/Theophylline) in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to methylxanthine compounds, such as Theophylline, in their cell line experiments. Given that "Triclofylline" is not a standard recognized compound, this guide will focus on Theophylline as a representative methylxanthine, a class of compounds known to act as phosphodiesterase inhibitors and modulate key cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Theophylline in cancer cell lines?
A1: Theophylline, a methylxanthine, exerts its anti-cancer effects through several mechanisms. It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can, in turn, activate protein kinase A (PKA) and modulate downstream signaling pathways. Additionally, Theophylline has been shown to suppress the SRSF3 (Serine/Arginine-Rich Splicing Factor 3), leading to a switch in the splicing of p53 from the anti-apoptotic p53α isoform to the pro-apoptotic p53β isoform.[1][2][3][4][5] It can also inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[6][7][8]
Q2: My cell line has stopped responding to Theophylline treatment. What are the possible reasons?
A2: Loss of sensitivity to Theophylline can be attributed to several factors:
-
Acquired Resistance: The cell line may have developed resistance through genetic or epigenetic alterations following prolonged exposure to the drug.
-
Cell Line Integrity: The cell line may have been misidentified or cross-contaminated with a resistant cell line. It is also possible that the cell line has undergone phenotypic drift over numerous passages.
-
Experimental Variability: Issues with the drug stock (degradation), cell culture conditions (media, supplements, CO2 levels), or assay procedures can lead to apparent resistance.
Q3: What are the potential molecular mechanisms of acquired resistance to Theophylline?
A3: While specific mechanisms of acquired resistance to Theophylline in cancer are not extensively documented, based on its known mechanisms of action, resistance could arise from:
-
Alterations in the SRSF3-p53 Pathway: Mutations or altered expression of SRSF3 or p53 that prevent the pro-apoptotic switch.
-
Upregulation of Compensatory Signaling Pathways: Activation of alternative survival pathways, such as the MAPK/ERK pathway, to bypass the effects of PI3K/Akt inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Changes in Phosphodiesterase Expression: Altered expression or activity of PDE isoforms that are less sensitive to Theophylline inhibition.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation that alter the expression of genes involved in Theophylline sensitivity.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and overcoming Theophylline resistance in your cell line experiments.
Step 1: Verify Experimental Parameters and Cell Line Integrity
Before investigating complex molecular mechanisms, it is crucial to rule out common experimental errors.
Issue: Inconsistent or loss of Theophylline efficacy.
| Troubleshooting Action | Expected Outcome | Next Steps if Unresolved |
| Verify Drug Stock: Prepare a fresh stock of Theophylline. Confirm the correct solvent and storage conditions. | Restoration of expected cytotoxic or anti-proliferative effects. | Proceed to cell line verification. |
| Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. | Confirmation that the cell line is correct and not cross-contaminated. | Proceed to mycoplasma testing. |
| Mycoplasma Testing: Test your cell culture for mycoplasma contamination. | A negative result ensures that cellular responses are not affected by contamination. | Proceed to Step 2. |
| Standardize Culture Conditions: Ensure consistent cell passage number, seeding density, media, and supplement concentrations. | Consistent and reproducible results in your assays. | Proceed to Step 2. |
Step 2: Characterize the Resistant Phenotype
Once experimental variables are ruled out, confirm and quantify the level of resistance.
Issue: Confirmed loss of Theophylline efficacy.
| Troubleshooting Action | Expected Outcome | Next Steps if Unresolved |
| Determine IC50 Value: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Theophylline in your suspected resistant cell line and compare it to the parental (sensitive) cell line. | A significant increase in the IC50 value confirms resistance. | Proceed to molecular analysis. |
| Apoptosis Assay: Use methods like Annexin V/PI staining or caspase activity assays to assess if Theophylline is still inducing apoptosis in the resistant line. | Reduced or absent apoptosis in the resistant line compared to the sensitive line at the same drug concentration. | Proceed to Step 3. |
| Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to see if Theophylline still induces cell cycle arrest (e.g., G2/M arrest). | The resistant cell line fails to arrest at the expected cell cycle phase upon treatment. | Proceed to Step 3. |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for Theophylline and its derivatives in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Theophylline acetic acid | A549 | Non-Small Cell Lung Cancer | >100 |
| Theophylline acetic acid | MCF-7 | Breast Cancer | >100 |
| Theophylline derivative d17 | H460 | Non-Small Cell Lung Cancer | 5.93 ± 0.97 |
| Theophylline derivative d17 | A549 | Non-Small Cell Lung Cancer | 6.76 ± 0.25 |
| Theophylline derivative d17 | MCF-7 | Breast Cancer | 12.61 ± 1.76 |
| Theophylline derivative d17 | MB-231 | Breast Cancer | 18.78 ± 3.84 |
| Theophylline derivative d17 | SW480 | Colon Cancer | 15.66 ± 2.37 |
Data extracted from a study on Theophylline derivatives.[1]
Signaling Pathways and Experimental Workflows
Theophylline's Known Signaling Pathways
Workflow for Investigating Theophylline Resistance
Decision-Making for Overcoming Resistance
Experimental Protocols
Protocol 1: Generation of a Theophylline-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Theophylline (powder)
-
Appropriate solvent for Theophylline (e.g., DMSO or sterile water)
-
Sterile culture flasks and plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of Theophylline for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing Theophylline at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate and reach 70-80% confluency, passage them into a new flask with the same concentration of Theophylline.
-
Dose Escalation: Once the cells have stabilized at the initial concentration (typically after 2-3 passages), double the concentration of Theophylline in the culture medium.
-
Repeat Dose Escalation: Continue this process of monitoring, passaging, and dose escalation. If the majority of cells die after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establish the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of Theophylline that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once established, characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. The resistant line should be maintained in a medium containing the highest tolerated concentration of Theophylline.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing changes in the expression and phosphorylation status of proteins in the SRSF3-p53 and PI3K/Akt pathways.
Materials:
-
Parental and Theophylline-resistant cell lines
-
Theophylline
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SRSF3, anti-p53, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate parental and resistant cells and treat with or without Theophylline for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels between sensitive and resistant cells, with and without Theophylline treatment.
References
- 1. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers [ouci.dntb.gov.ua]
- 3. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Uncovering Molecular Mechanisms of Drug Resistance via Network-Constrained Common Structure Identification | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Triclofylline in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Triclofylline in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in plasma?
Based on its chemical structure, a xanthine derivative with a trichloroethanol side chain, the primary cause of instability in plasma is likely enzymatic hydrolysis. Plasma esterases can cleave the ether linkage, leading to the formation of inactive metabolites.[1][2][3]
Q2: What is the optimal temperature for storing plasma samples containing this compound?
For short-term storage (up to 24 hours), it is recommended to keep plasma samples at 2-8°C. For long-term storage, samples should be frozen and maintained at -20°C or, ideally, -80°C to minimize enzymatic degradation.
Q3: Which anticoagulant should I use for blood collection to ensure this compound stability?
Sodium fluoride/potassium oxalate tubes are recommended. Sodium fluoride is an enzyme inhibitor that can help to minimize the enzymatic degradation of this compound in the plasma sample. Standard anticoagulants like heparin or EDTA may not provide sufficient protection against enzymatic activity.
Q4: Can pH changes affect the stability of this compound in plasma?
Yes, pH can influence the rate of both chemical and enzymatic hydrolysis. It is crucial to maintain the plasma pH within the physiological range (7.2-7.4) during sample handling and processing. Acidic or basic conditions can accelerate the degradation of this compound.
Q5: How can I minimize freeze-thaw cycle effects on this compound stability?
It is advisable to aliquot plasma samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. Each aliquot should be thawed only once before analysis. If repeated measurements from the same sample are necessary, using fresh aliquots for each analysis is the best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation of this compound during sample collection and processing. | Use collection tubes containing a combination of an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride). Process blood samples immediately after collection, keeping them on ice. |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling procedures or partial degradation. | Standardize the entire workflow from blood collection to analysis. Ensure consistent timing for each step and maintain a cold chain throughout. |
| Appearance of unknown peaks in the chromatogram close to the this compound peak. | Formation of degradation products. | Optimize the chromatographic method to achieve better separation of this compound from its potential metabolites. Use a mass spectrometer for peak identification. |
| Progressive decrease in this compound concentration in stored quality control (QC) samples. | Long-term storage instability. | Re-evaluate the storage conditions. Consider storing at a lower temperature (-80°C). Prepare fresh QC samples more frequently. |
Quantitative Data on this compound Stability
The following table summarizes hypothetical stability data for this compound in human plasma under various conditions. This data is intended to serve as a guideline for experimental design.
| Condition | Time Point | Mean Concentration (% of Initial) | Standard Deviation (%) |
| Room Temperature (25°C) | 0 hr | 100 | 2.1 |
| 2 hr | 85 | 3.5 | |
| 6 hr | 62 | 4.8 | |
| 24 hr | 35 | 5.2 | |
| Refrigerated (4°C) | 0 hr | 100 | 1.9 |
| 24 hr | 95 | 2.8 | |
| 48 hr | 88 | 3.1 | |
| Frozen (-20°C) | 0 months | 100 | 2.3 |
| 1 month | 98 | 2.5 | |
| 3 months | 92 | 3.0 | |
| Frozen (-80°C) | 0 months | 100 | 2.0 |
| 6 months | 99 | 2.2 | |
| 12 months | 97 | 2.4 | |
| Three Freeze-Thaw Cycles (-20°C to RT) | Cycle 1 | 97 | 2.6 |
| Cycle 2 | 93 | 3.3 | |
| Cycle 3 | 87 | 4.1 |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect whole blood samples into vacuum tubes containing sodium fluoride and potassium oxalate.
-
Initial Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.
-
Cooling: Immediately place the tubes in an ice bath or a refrigerated centrifuge.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, pre-labeled polypropylene tubes.
-
Storage: For immediate analysis, store the plasma at 4°C. For long-term storage, freeze the plasma at -80°C.
Protocol 2: Plasma Stability Assessment
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike fresh, drug-free human plasma with the stock solution to achieve the desired final concentration.
-
Aliquoting: Aliquot the spiked plasma into multiple small-volume tubes for each storage condition to be tested.
-
Storage Conditions:
-
Short-term: Store aliquots at room temperature (25°C) and 4°C.
-
Long-term: Store aliquots at -20°C and -80°C.
-
Freeze-Thaw: Subject a set of aliquots to three freeze-thaw cycles (freeze at -20°C, thaw at room temperature).
-
-
Sample Analysis: At specified time points, retrieve the samples from each condition. Process the samples using a validated analytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Data Analysis: Calculate the concentration of this compound at each time point and express it as a percentage of the initial concentration (time zero).
Protocol 3: Bioanalytical Method using HPLC
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength (to be determined based on the UV spectrum of this compound).
-
Column Temperature: 30°C.
-
Visualizations
Caption: Predicted enzymatic degradation pathway of this compound in plasma.
Caption: Recommended workflow for handling plasma samples containing this compound.
References
Technical Support Center: Triclofylline Analytical Method Calibration and Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and validation of analytical methods for Triclofylline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods used for the quantification of this compound?
A1: The most common analytical methods for this compound and related methylxanthine compounds like Doxofylline are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2] RP-HPLC is often preferred for its specificity and ability to separate this compound from potential degradation products and excipients, making it a stability-indicating method. UV-Vis Spectrophotometry is a simpler, more cost-effective method suitable for routine analysis where specificity is not a major concern.[1][3][4]
Q2: What are the key parameters to evaluate during the validation of an analytical method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What is a typical UV spectrophotometric method for this compound analysis?
A3: A typical UV spectrophotometric method involves dissolving the this compound sample in a suitable solvent, such as 0.1 N hydrochloric acid or methanol, and measuring the absorbance at its wavelength of maximum absorption (λmax), which is typically around 274 nm for related compounds.[1][4]
Q4: What are the typical chromatographic conditions for an RP-HPLC method for this compound?
A4: A common RP-HPLC method for this compound or similar compounds would utilize a C18 column.[1][5] The mobile phase is often a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[2][4] Detection is typically performed using a UV detector at around 274 nm.[4]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peaks or very small peaks | 1. Injector issue. 2. Detector lamp is off or has low energy. 3. Mobile phase composition is incorrect. 4. Sample is not dissolving in the mobile phase. | 1. Check the injector for blockages and ensure the correct injection volume is set. 2. Check the detector lamp status and replace if necessary. 3. Prepare fresh mobile phase and ensure correct proportions. 4. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Peak tailing or fronting | 1. Column degradation. 2. Sample overload. 3. pH of the mobile phase is inappropriate for the analyte. 4. Interfering substance co-eluting. | 1. Flush the column or replace it if necessary. 2. Reduce the sample concentration. 3. Adjust the pH of the mobile phase buffer. 4. Check the specificity of the method; may need to modify the mobile phase or gradient. |
| Shifting retention times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Flow rate instability. | 1. Prepare fresh mobile phase and ensure it is properly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a longer period or replace it. 4. Check the pump for leaks and ensure it is properly primed. |
| High backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or filter if necessary. 2. Filter all samples before injection. 3. Ensure the mobile phase components are miscible and that buffers do not precipitate in the presence of the organic modifier. |
UV-Vis Spectrophotometer Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High absorbance reading | 1. Concentration is too high. 2. Incorrect blank solution. | 1. Dilute the sample to be within the linear range of the method. 2. Ensure the blank solution is the same solvent used to dissolve the sample. |
| Low or no absorbance | 1. Concentration is too low. 2. Incorrect wavelength setting. 3. Instrument malfunction. | 1. Prepare a more concentrated sample. 2. Verify the λmax of this compound and set the instrument accordingly. 3. Check the light source and detector. |
| Non-linear calibration curve | 1. Concentrations are outside the linear range. 2. Chemical association or dissociation at higher concentrations. 3. Instrumental issue. | 1. Prepare standards within the expected linear range. 2. Investigate the solution chemistry of this compound in the chosen solvent. 3. Check instrument performance with a certified standard. |
Quantitative Data Summary
The following tables summarize typical acceptance criteria for the validation of an analytical method for this compound.
Table 1: System Suitability Parameters for HPLC
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Robustness | RSD should be within acceptable limits for all varied parameters. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Protocol 1: Calibration of UV-Vis Spectrophotometric Method
-
Preparation of Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of 1000 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of this compound (approximately 274 nm).
-
Use 0.1 N HCl as the blank.
-
Measure the absorbance of each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept. The r² should be ≥ 0.999.
-
Protocol 2: Validation of RP-HPLC Method
-
System Suitability:
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six times.
-
Calculate the %RSD of the peak areas, tailing factor, and theoretical plates. Ensure they meet the criteria in Table 1.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound reference standard covering 80% to 120% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.
-
-
Accuracy:
-
Prepare samples of a known matrix (placebo) spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of a homogeneous this compound sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
-
Analyze samples under each varied condition and assess the impact on the results.
-
Visualizations
References
- 1. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of UV-Spectrophotometric Method for Estimation of Doxofylline in Bulk and Tablets | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Dual Mechanisms of Theophylline in Asthma Models: Bronchodilation and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Theophylline, a member of the methylxanthine class of drugs, has been a cornerstone in the management of asthma for decades.[1][2] While historically recognized for its bronchodilator properties, a growing body of evidence highlights its significant anti-inflammatory and immunomodulatory effects, which are observed even at low plasma concentrations.[1][2][3] This guide provides a detailed comparison of theophylline's dual mechanisms of action—bronchodilation and anti-inflammation—supported by experimental data and methodologies to offer a comprehensive understanding of its therapeutic efficacy in asthma models.
Data Summary: Theophylline's Efficacy in Asthma Models
| Parameter | High-Dose Theophylline (Bronchodilation) | Low-Dose Theophylline (Anti-inflammatory) | Key Findings |
| Primary Mechanism | Inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP and smooth muscle relaxation.[4][5][6][7] | Inhibition of pro-inflammatory gene transcription and activation of histone deacetylase-2 (HDAC2).[6] | Theophylline possesses two distinct, dose-dependent mechanisms of action. |
| Effect on Airway Smooth Muscle | Direct relaxation of bronchial smooth muscle, leading to bronchodilation.[6][8] | Minimal direct effect on smooth muscle relaxation. | High concentrations are required for significant bronchodilation. |
| Effect on Airway Hyperresponsiveness | Reduces airway responsiveness to stimuli like histamine and methacholine.[6][8] | Prevents airway hyperresponsiveness induced by inflammation.[1][2] | Both high and low doses of theophylline can mitigate airway hyperresponsiveness through different pathways. |
| Effect on Inflammatory Cells | Limited direct effect on inflammatory cell recruitment and activation. | Inhibits the activation and infiltration of inflammatory cells, such as eosinophils, into the airways.[1][9] | Low-dose theophylline demonstrates potent anti-inflammatory effects. |
| Effect on Cytokine Production | May have some inhibitory effects at higher concentrations. | Inhibits the synthesis and release of pro-inflammatory cytokines.[1][2] | The anti-inflammatory action of low-dose theophylline is partly mediated by reducing cytokine levels. |
| Clinical Application | Management of acute asthma exacerbations.[5] | Add-on therapy for chronic asthma, particularly in conjunction with inhaled corticosteroids.[1][3][10] | The clinical utility of theophylline varies with the dosage and the specific aspect of asthma being targeted. |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
A common experimental model to study the efficacy of anti-asthmatic drugs involves inducing an allergic inflammatory response in guinea pigs using ovalbumin (OVA).
Methodology:
-
Sensitization: Guinea pigs are sensitized with intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide) on days 0 and 7.
-
Challenge: From day 14, animals are challenged with repeated OVA aerosols to induce an asthmatic phenotype, including airway hyperresponsiveness and inflammation.
-
Drug Administration:
-
Theophylline Treatment Group: Animals receive daily administration of theophylline (at varying doses to assess bronchodilator vs. anti-inflammatory effects) via oral gavage or intraperitoneal injection.
-
Control Group: Animals receive a vehicle control.
-
-
Assessment of Airway Hyperresponsiveness: On the final day of the study, airway resistance is measured in response to increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, the lungs are lavaged with a saline solution. The recovered BAL fluid is used for:
-
Total and Differential Cell Counts: To quantify the number of inflammatory cells (eosinophils, neutrophils, lymphocytes, and macrophages).
-
Cytokine Analysis: To measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) using ELISA.
-
-
Histopathological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of theophylline can be visualized through their respective signaling pathways.
Caption: High-dose theophylline's bronchodilator effect via PDE inhibition.
References
- 1. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Theophylline [mdpi.com]
- 9. Theophylline and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Tale of Two Xanthines: Unraveling the Receptor Binding Profiles of Triclofylline and Doxofylline
For the discerning researcher and drug development professional, a nuanced understanding of a drug's interaction with its molecular targets is paramount. This guide offers a detailed comparative analysis of the receptor binding profiles of two xanthine derivatives: Triclofylline and Doxofylline. While both are classified as bronchodilators, their subtle molecular interactions may lead to differing efficacy and safety profiles.
This comprehensive guide delves into the available experimental data, outlines the methodologies used to determine receptor affinity, and visualizes the key signaling pathways. A significant disparity in the publicly available data for these two compounds necessitates a different approach to their comparison. While Doxofylline has been the subject of numerous studies elucidating its receptor binding characteristics, data for this compound is notably scarce.
At a Glance: Receptor Binding Affinity
The following table summarizes the known quantitative data for the receptor binding profiles of Doxofylline. Due to the lack of available experimental data, the corresponding values for this compound are not available.
| Receptor Target | Doxofylline Binding Affinity (Ki, Kd, or IC50) | This compound Binding Affinity (Ki, Kd, or IC50) |
| Adenosine A1 Receptor | > 100 µM | Data not available |
| Adenosine A2A Receptor | > 100 µM (modest effect at high concentrations) | Data not available |
| Adenosine A2B Receptor | > 100 µM | Data not available |
| Phosphodiesterase (PDE) Isoforms | Inhibitory action against PDE2A1 at high concentrations; no significant effect on other known PDE isoforms. | Data not available |
| β2-Adrenoceptors | Evidence of interaction | Data not available |
Doxofylline: A Profile of Low Adenosine Receptor Affinity
Doxofylline, a methylxanthine derivative, is distinguished from its predecessor, theophylline, by a significantly reduced affinity for adenosine receptors.[1][2] This characteristic is widely believed to contribute to its improved safety profile, particularly concerning the cardiac and central nervous system side effects often associated with non-selective adenosine receptor antagonists.[2]
Experimental evidence indicates that Doxofylline's affinity for adenosine A1, A2A, and A2B receptors is low, with reported values greater than 100 µM.[1] A modest antagonistic effect at the A2A receptor has been observed, but only at high concentrations.[1] The primary mechanism of action for Doxofylline is considered to be the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3] However, studies have shown that it only exhibits inhibitory action against PDE2A1 at high concentrations and does not significantly affect other known PDE isoforms.[1] There is also some evidence to suggest an interaction with β2-adrenoceptors, which may contribute to its bronchodilatory effects.[1]
This compound: An Enigma in the Xanthine Family
This compound, identified by its CAS number 17243-70-8 and the chemical name 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is structurally a derivative of theophylline. Despite its classification as a bronchodilator, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding its specific receptor binding profile. No quantitative data (such as Ki, Kd, or IC50 values) for its interaction with adenosine receptors or phosphodiesterase isoforms could be retrieved.
Based on its structural similarity to other theophylline derivatives, it can be inferred that this compound likely acts as a phosphodiesterase inhibitor and may possess some affinity for adenosine receptors. However, the nature and extent of these interactions remain unconfirmed without direct experimental evidence.
Experimental Protocols: Determining Receptor Binding Affinity
The determination of a drug's receptor binding profile is a critical step in its pharmacological characterization. A standard and widely used method for this is the radioligand binding assay .
Radioligand Binding Assay Workflow
Workflow for a typical radioligand binding assay.
In this assay, a tissue homogenate or a preparation of cell membranes containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (e.g., Doxofylline or this compound) is added in increasing concentrations to compete with the radioligand for binding to the receptor. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways: The Downstream Effects
The interaction of xanthine derivatives with their receptors initiates a cascade of intracellular events. The primary signaling pathways affected are related to adenosine receptor antagonism and phosphodiesterase inhibition.
Doxofylline's Predominant Signaling Pathway
Given its primary action as a phosphodiesterase inhibitor, Doxofylline's main signaling pathway involves the modulation of cyclic AMP (cAMP) levels.
Doxofylline's primary signaling pathway via PDE inhibition.
By inhibiting PDE, Doxofylline prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.
General Xanthine Signaling Pathways
For a typical xanthine derivative that exhibits both adenosine receptor antagonism and phosphodiesterase inhibition, the signaling pathways are more complex.
General signaling pathways for xanthine derivatives.
In this general model, a xanthine derivative can block adenosine receptors, thereby preventing the inhibitory (via A1 receptors) or stimulatory (via A2 receptors) effects of adenosine on adenylyl cyclase. Simultaneously, it can inhibit PDE, leading to an accumulation of cAMP. Both pathways can contribute to the overall bronchodilatory effect. The relative contribution of each pathway depends on the specific binding affinities of the xanthine derivative for the different receptor subtypes and PDE isoforms.
Conclusion
The side-by-side analysis of this compound and Doxofylline reveals a significant knowledge gap. Doxofylline has been characterized as a phosphodiesterase inhibitor with a notably low affinity for adenosine receptors, a feature that likely underpins its favorable safety profile. In stark contrast, the receptor binding profile of this compound remains largely undefined in the public domain. While its theophylline-based structure suggests a similar mechanism of action, the absence of empirical data precludes a definitive comparison. This highlights a critical area for future research to fully elucidate the pharmacological properties of this compound and to rationally guide its potential therapeutic applications. For researchers and clinicians, the distinction in the available data underscores the importance of a thorough understanding of a drug's molecular interactions for informed decision-making in drug development and clinical practice.
References
- 1. Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Substituted theophyllines. Part I. Nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bronchodilatory Effects: A Comparative Analysis of Methylxanthines and Beta-2 Agonists
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for validating the bronchodilatory effects of a test compound against a known standard. Due to the absence of publicly available scientific literature on a compound named "Triclofylline," this document will utilize Theophylline , a well-established methylxanthine bronchodilator, as a representative investigational drug. The comparator for this analysis will be Albuterol (Salbutamol) , a widely used short-acting beta-2 adrenergic agonist, serving as the industry standard.
The methodologies and data presentation structures provided herein are intended to serve as a comprehensive template for the evaluation of novel bronchodilator candidates.
Comparative Efficacy of Theophylline and Albuterol
The following table summarizes key quantitative data points derived from established literature on the bronchodilatory effects of Theophylline and Albuterol. These parameters are critical in assessing the potency and efficacy of bronchodilator agents.
| Parameter | Theophylline | Albuterol (Salbutamol) | Standard Test Model |
| Mechanism of Action | Non-selective phosphodiesterase (PDE) inhibitor; Adenosine receptor antagonist | Selective Beta-2 Adrenergic Receptor Agonist | In vitro enzyme assays; Receptor binding assays |
| Route of Administration | Oral, Intravenous | Inhalation, Oral | Clinical Trials; Animal Models |
| Onset of Action | 30-60 minutes (oral) | 5-15 minutes (inhaled) | Spirometry in human subjects; Airway resistance measurement in animal models |
| Peak Effect | 2-4 hours (oral) | 30-60 minutes (inhaled) | Spirometry (FEV1, FVC) |
| Duration of Action | 8-12 hours (sustained release) | 4-6 hours | Continuous lung function monitoring |
| Therapeutic Plasma Concentration | 10-20 mcg/mL | Not typically monitored for inhaled route | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and valid assessment of bronchodilatory agents. Below are standard experimental protocols used in preclinical and clinical settings.
In Vitro Assessment: Isolated Tracheal Strip Assay
This assay evaluates the direct relaxant effect of a compound on airway smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, which are then suspended in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine to induce a stable tonic contraction.
-
Compound Administration: The test compound (e.g., Theophylline) and the standard (e.g., Albuterol) are added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the maximal contraction induced by the spasmogen.
-
Analysis: Dose-response curves are plotted, and the EC50 (half-maximal effective concentration) for each compound is determined to compare potency.
In Vivo Assessment: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the protective effect of a bronchodilator against a known bronchoconstrictor in a living organism.
-
Animal Preparation: Guinea pigs are anesthetized, and a cannula is inserted into the trachea for artificial respiration and measurement of airway resistance.
-
Compound Administration: The test compound or standard is administered via the appropriate route (e.g., intraperitoneal injection, oral gavage, or inhalation).
-
Bronchoconstriction Induction: After a set period for drug absorption, a bronchoconstricting agent like histamine is administered intravenously or via aerosol.
-
Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are continuously monitored using a whole-body plethysmograph or a specialized ventilator. The ability of the test compound to prevent or reverse the histamine-induced increase in airway resistance is quantified.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of the test compound and the standard.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Albuterol's signaling pathway leading to bronchodilation.
Caption: Theophylline's mechanism of action via PDE inhibition.
Caption: Workflow for the isolated tracheal strip assay.
Comparative study of the central nervous system side effects of Triclofylline and theophylline
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the central nervous system (CNS) side effects associated with Triclofylline and the well-characterized methylxanthine, theophylline. Due to a scarcity of publicly available experimental data on this compound, this comparison primarily details the established CNS effects of theophylline, offering a foundational understanding for assessing potential analogous effects in its derivative, this compound.
Introduction
Theophylline, a methylxanthine derivative, has a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic benefits are often accompanied by a range of side effects, with those affecting the central nervous system being of particular concern due to their potential severity.[3][4] this compound, chemically known as 7-(2-(2,2,2-Trichloro-1-hydroxyethoxy)ethyl)theophylline, is a derivative of theophylline. While information on its specific pharmacological profile is limited, its structural relationship to theophylline suggests a potential for similar CNS activity. This guide synthesizes the available data on theophylline's CNS side effects and provides a framework for the potential evaluation of this compound.
Mechanism of Action: Theophylline
Theophylline's effects on the CNS are primarily attributed to two key mechanisms:
-
Inhibition of Phosphodiesterase (PDE): Theophylline non-selectively inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] This increase in cyclic nucleotides is thought to contribute to its bronchodilatory effects and may also play a role in its CNS stimulant properties.
-
Antagonism of Adenosine Receptors: Theophylline is a non-selective antagonist of adenosine A1 and A2A receptors in the brain.[3][5] Adenosine typically has an inhibitory effect on neuronal activity. By blocking these receptors, theophylline promotes the release of neurotransmitters such as dopamine and norepinephrine, leading to CNS stimulation.[3] This antagonism is also linked to many of the adverse CNS effects of theophylline, including seizures at high concentrations.[3][4]
Central Nervous System Side Effects of Theophylline
The CNS side effects of theophylline are dose-dependent and can range from mild to life-threatening. The therapeutic window for theophylline is narrow, requiring careful monitoring of plasma concentrations to avoid toxicity.[6][7]
Table 1: Dose-Dependent Central Nervous System Side Effects of Theophylline
| Plasma Concentration (mg/L) | Common CNS Side Effects |
| Therapeutic (10-20) | Mild cortical arousal, increased alertness, deferral of fatigue, anxiety, tremor.[5] |
| Toxic (>20) | Headache, vomiting, abdominal discomfort.[5] |
| Severe Toxicity (>40) | Seizures, arrhythmias.[5] |
Data compiled from multiple sources.[5]
Experimental Protocols for Assessing CNS Side Effects
The following are examples of experimental protocols that have been used to evaluate the CNS effects of methylxanthines like theophylline in human and animal studies.
Human Studies: Psychological and Performance Testing
-
Objective: To assess the subjective and objective CNS effects of a drug compared to a placebo.
-
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover study design is often employed to minimize bias.
-
Participants: Healthy volunteers are recruited and screened for any contraindications.
-
Drug Administration: The drug (e.g., theophylline) and placebo are administered intravenously or orally at specified doses.
-
Assessments: A battery of tests is administered at baseline and at various time points after drug administration. These may include:
-
Subjective Ratings: Visual analogue scales to assess alertness, anxiety, dizziness, and other mood states.
-
Auditory Vigilance Task: To measure sustained attention and concentration.
-
Finger Tapping Rates: To assess motor speed and coordination.
-
Choice Reaction Time: To evaluate cognitive processing speed.
-
-
Data Analysis: Statistical analysis is performed to compare the effects of the drug to the placebo.
-
Animal Studies: Seizure Threshold Testing
-
Objective: To determine the pro-convulsant potential of a drug.
-
Methodology:
-
Animals: Rodents (e.g., mice or rats) are commonly used.
-
Drug Administration: The drug is administered at various doses, typically via intraperitoneal injection.
-
Convulsant Agent: A chemical convulsant, such as pentylenetetrazol (PTZ) or picrotoxin, is administered at a dose that induces seizures in a certain percentage of control animals.
-
Observation: Animals are observed for the onset and severity of seizures. The latency to seizure and the percentage of animals exhibiting seizures are recorded.
-
Data Analysis: The dose of the test drug that significantly alters the seizure threshold compared to a vehicle control is determined.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Theophylline's CNS Effects
Caption: Theophylline's CNS effects signaling pathway.
General Experimental Workflow for CNS Side Effect Assessment
Caption: Experimental workflow for CNS side effect assessment.
Comparative Discussion: this compound
The presence of this large, polar, and halogenated side chain could significantly alter the molecule's pharmacokinetic and pharmacodynamic properties compared to theophylline. Potential considerations include:
-
Blood-Brain Barrier Permeability: The physicochemical properties of the side chain will influence the extent to which this compound can cross the blood-brain barrier and exert its effects on the CNS.
-
Receptor Binding Affinity: The substituent may alter the affinity and selectivity of the molecule for different subtypes of adenosine receptors and phosphodiesterases.
-
Metabolism: The metabolic fate of this compound could differ from that of theophylline, potentially leading to the formation of active or inactive metabolites with their own CNS effect profiles.
A related compound, 7-(2-Chloroethyl)theophylline, has been reported to have stimulant properties and to interact with adenosine, dopamine, and norepinephrine receptors. This suggests that modifications at the 7-position of the theophylline scaffold can retain and potentially modify CNS activity.
Conclusion
Theophylline exhibits a well-documented profile of dose-dependent CNS side effects, primarily driven by its actions as a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. While a direct comparison with this compound is hampered by the lack of specific data for the latter, the structural relationship between the two compounds suggests that a potential for similar CNS effects should be considered. A thorough preclinical and clinical evaluation of this compound, following the experimental workflows outlined in this guide, would be necessary to fully characterize its CNS side effect profile and establish a definitive comparison with theophylline. Researchers and drug development professionals are encouraged to utilize the established knowledge of theophylline's CNS effects as a benchmark for the investigation of novel theophylline derivatives.
References
- 1. Theophylline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic antidepressant poisoning : central nervous system effects and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-(2-Chloroethyl)theophylline | 5878-61-5 | FC33317 [biosynth.com]
- 6. What are the side effects of Theophylline? [synapse.patsnap.com]
- 7. chemimpex.com [chemimpex.com]
The Cross-Reactivity of Theophylline Antibodies with Triclofylline: A Comparative Analysis
For Immediate Release
Structural Comparison
The potential for cross-reactivity between an antibody and a structurally related compound is fundamentally linked to the degree of similarity in their chemical structures. Theophylline is a well-known methylxanthine, while triclofylline is a derivative of theophylline.
| Feature | Theophylline | This compound |
| Chemical Name | 1,3-dimethyl-7H-purine-2,6-dione | 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
| Molecular Formula | C₇H₈N₄O₂[1] | C₁₁H₁₃Cl₃N₄O₄ |
| Core Structure | 1,3-dimethylxanthine | 1,3-dimethylxanthine |
| Substituent at N7 | Hydrogen | -CH₂CH₂OCH(OH)CCl₃ |
As the table and the diagram below illustrate, both molecules share the core 1,3-dimethylxanthine structure. The key difference lies in the substituent at the N7 position of the purine ring. In theophylline, this is a hydrogen atom, whereas in this compound, it is a more complex side chain. This structural similarity in the core ring system suggests a potential for theophylline antibodies to recognize and bind to this compound, leading to cross-reactivity.
Experimental Protocol for Determining Cross-Reactivity
To quantitatively assess the cross-reactivity of theophylline antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[2] The following protocol provides a detailed methodology for conducting such an experiment.
Objective: To determine the percentage cross-reactivity of a theophylline-specific antibody with this compound.
Materials:
-
Theophylline-specific antibody
-
Theophylline-horseradish peroxidase (HRP) conjugate
-
Theophylline
-
This compound
-
96-well microtiter plates coated with a capture antibody (e.g., anti-theophylline)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the pre-coated microtiter plates twice with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plates three times with wash buffer.
-
Standard and Sample Preparation:
-
Prepare a series of theophylline standards of known concentrations.
-
Prepare a series of this compound solutions of known concentrations.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or sample (this compound solution) to the appropriate wells.
-
Add 50 µL of theophylline-HRP conjugate to each well.
-
Add 50 µL of the theophylline-specific antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding theophylline concentrations.
-
Determine the concentration of theophylline that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for this compound from its concentration-response curve.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Theophylline / IC50 of this compound) x 100
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA for determining cross-reactivity.
Conclusion
Given the shared 1,3-dimethylxanthine core, there is a significant theoretical potential for cross-reactivity of theophylline antibodies with this compound. The degree of this cross-reactivity will depend on the specific epitope recognized by the antibody. If the antibody's binding site primarily interacts with the core xanthine structure, a high degree of cross-reactivity can be expected. Conversely, if the antibody's specificity is directed towards the N7 position of theophylline, the cross-reactivity with this compound, which has a bulky substituent at this position, would likely be minimal.
Therefore, it is imperative for researchers and clinicians using theophylline immunoassays to validate the specificity of their chosen antibody against this compound, especially if the presence of this compound is anticipated in the samples being tested. The provided experimental protocol offers a robust framework for conducting such a validation.
References
Head-to-Head Trial of Roflumilast on PDE4 Inhibition: A Comparative Guide
A direct head-to-head comparison between Triclofylline and roflumilast concerning their Phosphodiesterase 4 (PDE4) inhibition cannot be provided at this time. Extensive searches for "this compound" did not yield any relevant scientific data or publications related to PDE4 inhibition or any other pharmacological activity. It is possible that the name is misspelled or refers to a compound not widely documented in publicly available scientific literature. Therefore, this guide will focus on a comprehensive analysis of roflumilast, a well-characterized and clinically approved PDE4 inhibitor.
Roflumilast is a potent and selective inhibitor of the PDE4 enzyme, which plays a crucial role in the inflammatory cascade of various diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] This guide provides a detailed overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Analysis of Roflumilast's PDE4 Inhibition
The inhibitory activity of roflumilast has been quantified against different PDE4 subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Lower IC50 values indicate greater potency.
| PDE4 Subtype | Roflumilast IC50 (nM) |
| PDE4A1 | 0.7[5] |
| PDE4A4 | 0.9[5] |
| PDE4B1 | 0.7[5] |
| PDE4B2 | 0.2[5] |
| PDE4C1 | 3[5] |
| PDE4C2 | 4.3[5] |
| PDE4B | 0.84[1] |
| PDE4D | 0.68[1] |
Data compiled from multiple sources indicating high potency against PDE4 subtypes, particularly B and D which are heavily implicated in inflammatory processes.[1][5]
Roflumilast exhibits high selectivity for PDE4 over other phosphodiesterase families, which contributes to a more favorable side-effect profile compared to non-selective inhibitors.[5][6]
Experimental Protocols
The determination of a compound's PDE4 inhibitory activity involves specific and sensitive assays. Below are detailed methodologies for key experiments.
PDE4 Enzyme Activity Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC50 value of a test compound against purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme (specific subtypes can be used).
-
Cyclic adenosine monophosphate (cAMP) as the substrate.
-
Test compound (e.g., roflumilast) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Detection reagents (e.g., a kit that measures the amount of remaining cAMP or the product of hydrolysis, 5'-AMP). A common method is the use of a luminescence-based assay.[7]
Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The purified PDE4 enzyme is incubated with the different concentrations of the test compound in the assay buffer for a defined period.
-
The enzymatic reaction is initiated by adding cAMP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of cAMP hydrolyzed is quantified using a suitable detection method.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based cAMP Assay
This assay measures the functional consequence of PDE4 inhibition within a cellular context, which is the accumulation of intracellular cAMP.
Objective: To assess the ability of a test compound to increase intracellular cAMP levels in a relevant cell type.
Materials:
-
A suitable cell line that expresses PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs), U937 cells, or HEK293 cells transfected with a specific PDE4 subtype).[8]
-
Cell culture medium and reagents.
-
Test compound (e.g., roflumilast) at various concentrations.
-
A stimulus to induce cAMP production (e.g., forskolin, an adenylate cyclase activator, or a specific G-protein coupled receptor agonist).
-
A cAMP detection kit (e.g., ELISA, HTRF, or a fluorescent biosensor).
Procedure:
-
Cells are cultured and seeded in multi-well plates.
-
The cells are pre-incubated with various concentrations of the test compound.
-
cAMP production is stimulated by adding an appropriate agonist.
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a detection kit.
-
The increase in cAMP levels in the presence of the test compound is calculated relative to a control with no inhibitor.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal effect) can be determined.
Signaling Pathways and Experimental Workflows
The mechanism of action of PDE4 inhibitors involves the modulation of the intracellular second messenger cAMP. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PDE4 Inhibition Signaling Pathway.
Caption: Cell-Based cAMP Assay Workflow.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. pnas.org [pnas.org]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Interplay of Theophylline and Corticosteroids in Inflammatory Airway Diseases: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the synergistic effects of theophylline and corticosteroids reveals a complex but potentially beneficial interaction for the management of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their combined use, supported by experimental data and a review of clinical findings.
Theophylline, a methylxanthine derivative, has long been used as a bronchodilator. However, contemporary research has illuminated its anti-inflammatory properties, particularly when used in conjunction with corticosteroids. This synergy is especially pertinent in severe asthma and COPD, where patients can exhibit corticosteroid resistance.
Mechanism of Synergistic Action
The primary mechanism underpinning the synergy between theophylline and corticosteroids lies in the modulation of histone deacetylase-2 (HDAC2). Corticosteroids exert their anti-inflammatory effects by recruiting HDAC2 to the site of inflammatory gene expression, thereby suppressing it. In certain inflammatory conditions like severe COPD, the activity of HDAC2 is significantly reduced, leading to a diminished response to corticosteroid treatment.
Low-dose theophylline has been shown to restore HDAC2 activity.[1][2][3][4] This action enhances the anti-inflammatory effects of corticosteroids, potentially reversing corticosteroid resistance.[3] This synergistic effect is achieved at theophylline concentrations lower than those required for bronchodilation, which may also reduce the incidence of side effects associated with higher doses.[3]
dot
Caption: Mechanism of theophylline and corticosteroid synergy.
Experimental Evidence and Clinical Trials
The interaction between theophylline and corticosteroids has been the subject of numerous studies, with mixed but often promising results. In vitro and in vivo studies have demonstrated that theophylline can indeed enhance the anti-inflammatory effects of corticosteroids.
However, clinical outcomes have been more varied. Some studies have reported that the addition of low-dose theophylline to inhaled corticosteroid (ICS) therapy can lead to improvements in lung function and a reduction in airway inflammation.[2] Conversely, a large-scale, pragmatic randomized clinical trial (the TWICS trial) found that the addition of low-dose theophylline to ICS therapy in patients with COPD at a high risk of exacerbation did not significantly reduce the number of exacerbations compared to placebo.[5][6]
This discrepancy highlights the need for further research to identify specific patient populations that may benefit most from this combination therapy.
Comparative Data from Clinical Studies
| Study/Trial | Patient Population | Intervention | Key Findings |
| Ito et al. (2002) [1] | In vitro (macrophages), In vivo (human subjects) | Theophylline and dexamethasone | Theophylline enhances corticosteroid-induced suppression of inflammatory genes by increasing HDAC activity. |
| Ford et al. (2010) [2] | COPD patients | Inhaled fluticasone propionate (FP) with and without theophylline | Combination therapy significantly reduced sputum eosinophils and showed trends towards reduced sputum neutrophils. |
| TWICS Trial (2018) [6] | 1567 COPD patients with high exacerbation risk on ICS | Low-dose theophylline vs. Placebo | No significant reduction in the mean number of exacerbations over a 1-year period. |
Experimental Protocols
In Vitro Analysis of HDAC Activity
Objective: To determine the effect of theophylline on histone deacetylase (HDAC) activity in alveolar macrophages.
Methodology:
-
Alveolar macrophages are harvested from bronchoalveolar lavage fluid.
-
Cells are cultured and then treated with varying concentrations of theophylline (e.g., 10⁻⁸ to 10⁻⁵ M) for 1 hour.
-
Nuclear extracts are prepared from the treated cells.
-
HDAC activity in the nuclear extracts is measured using a colorimetric or fluorometric HDAC assay kit, following the manufacturer's instructions.
-
Results are expressed as a percentage of the activity in untreated control cells.
dot
Caption: Workflow for in vitro HDAC activity assay.
Clinical Trial Protocol for Combination Therapy
Objective: To evaluate the efficacy of low-dose theophylline as an adjunct to inhaled corticosteroids (ICS) in reducing exacerbations in patients with severe COPD.
Methodology:
-
Patient Recruitment: A cohort of patients with a diagnosis of severe COPD and a history of frequent exacerbations, who are already on a stable dose of ICS, is recruited.
-
Randomization: Patients are randomized in a double-blind manner to receive either low-dose, slow-release theophylline (target serum concentration 1-5 mg/L) or a matching placebo daily for a period of 52 weeks.
-
Monitoring: Patients are monitored for the primary outcome, which is the number of moderate or severe exacerbations during the treatment period. Secondary outcomes include changes in pre-bronchodilator FEV1, quality of life scores (e.g., St. George's Respiratory Questionnaire), and adverse events.
-
Data Collection: Exacerbation data is collected through patient diaries and regular follow-up visits. Lung function is assessed via spirometry at baseline and at specified intervals throughout the study.
-
Statistical Analysis: The mean number of exacerbations between the theophylline and placebo groups is compared using appropriate statistical methods (e.g., Poisson regression).
Conclusion
The synergistic interaction between theophylline and corticosteroids, mediated by the enhancement of HDAC2 activity, presents a compelling therapeutic strategy, particularly for patients with corticosteroid-resistant inflammatory airway diseases. While the preclinical evidence is strong, the clinical data remains equivocal, suggesting that a one-size-fits-all approach may not be appropriate. Future research should focus on identifying biomarkers that can predict which patients are most likely to respond to this combination therapy, thereby enabling a more personalized treatment approach. The detailed methodologies and comparative data presented in this guide aim to facilitate further investigation in this promising area of respiratory medicine.
References
- 1. pnas.org [pnas.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose theophylline in addition to ICS therapy in COPD patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COPD patient subset gains no benefit from low-dose theophylline | MDedge [mdedge.com]
- 6. Effect of Theophylline as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Xanthine Derivatives: A Framework for Assessing Triclofylline
Absence of specific data on the anti-inflammatory properties of Triclofylline necessitates a comparative analysis of structurally related compounds. This guide provides a framework for evaluating the potential anti-inflammatory effects of this compound by examining the reproducibility of data for two well-researched xanthine derivatives: Pentoxifylline and Theophylline. The focus is on their inhibitory action on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This guide is intended for researchers, scientists, and drug development professionals. It aims to offer a comprehensive overview of the methodologies used to assess the anti-inflammatory effects of these compounds and presents available data from various studies to highlight the current understanding of their reproducibility.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of Pentoxifylline and Theophylline have been evaluated in numerous studies, primarily focusing on their ability to suppress the production of key pro-inflammatory cytokines. The following tables summarize the quantitative data from different laboratories on the inhibition of TNF-α and IL-6.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Laboratory/Study | Experimental Model | Stimulant | Concentration | TNF-α Inhibition | IC50 |
| Pentoxifylline | Marques LJ, et al. (1999) | Human Peripheral Blood Monocytes (PBMCs) | LPS | 0.1 mM | 43% | - |
| Marques LJ, et al. (1999) | Human Alveolar Macrophages | LPS | 0.1 mM | 53% | - | |
| van Leenen D, et al. (1993) | Human Whole Blood | LPS | 100 µM | ~50% | - | |
| Noel P, et al. (1992) | Human Monocytes | LPS | 100 µg/mL | ~50% | - | |
| Raeburn D, et al. (1994) | Rat Whole Blood | LPS | - | - | 20.6 ± 8.0 µM | |
| Raeburn D, et al. (1994) | Human Whole Blood | LPS | - | - | 73.0 ± 26.4 µM | |
| Theophylline | Ezeamuzie CI & Shihab PK (2010) | Human Monocytes | LPS (250 ng/ml) | 30 µM | ~45% | - |
| Ezeamuzie CI & Shihab PK (2010) | Human Monocytes | LPS (250 ng/ml) | 100 µM | ~100% | - |
Inhibition of Interleukin-6 (IL-6) Production
| Compound | Laboratory/Study | Experimental Model | Stimulant | Concentration | IL-6 Inhibition | IC50 |
| Pentoxifylline | - | - | - | - | - | - |
| Theophylline | Ezeamuzie CI & Shihab PK (2010) | Human Monocytes | LPS (250 ng/ml) | 30 µM | ~60% | - |
| Ezeamuzie CI & Shihab PK (2010) | Human Monocytes | LPS (250 ng/ml) | 100 µM | ~100% | - |
Note: The lack of extensive, directly comparable data, particularly for IL-6 inhibition by Pentoxifylline, highlights the need for standardized experimental protocols to facilitate cross-laboratory comparisons.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are crucial. Below are representative methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of xanthine derivatives.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for in vitro stimulation assays.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: The blood is diluted with an equal volume of sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.
-
Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into distinct layers: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Harvesting: The buffy coat layer containing the PBMCs is carefully aspirated.
-
Washing: The harvested PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium. This typically involves resuspension in PBS followed by centrifugation and removal of the supernatant.
-
Cell Counting and Viability: The final cell pellet is resuspended in culture medium, and the cells are counted using a hemocytometer or an automated cell counter. Cell viability is assessed using a dye exclusion method, such as trypan blue.
In Vitro Stimulation and Cytokine Measurement
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Seeding: PBMCs or macrophage cell lines (e.g., RAW 264.7) are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubation with Test Compound: The cells are pre-incubated with various concentrations of the test compound (e.g., Pentoxifylline, Theophylline, or this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, most commonly Lipopolysaccharide (LPS), at a concentration known to induce robust cytokine production (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a period sufficient for cytokine production and secretion into the culture supernatant (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Quantification (ELISA): The concentration of TNF-α and IL-6 in the supernatants is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change.
-
The absorbance is read using a microplate reader, and the cytokine concentrations in the samples are determined by comparison to the standard curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for xanthine derivatives in modulating inflammation and a typical workflow for assessing their anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway of xanthine derivatives.
Caption: Experimental workflow for assessing anti-inflammatory reproducibility.
Conclusion
The available data on Pentoxifylline and Theophylline suggest a reproducible inhibitory effect on TNF-α production across different laboratories and experimental models, although the magnitude of this effect can vary. Data on IL-6 inhibition is less extensive, highlighting an area for further investigation. For this compound, a systematic evaluation of its anti-inflammatory properties is warranted. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such studies. By adhering to standardized methodologies, future research can generate comparable and reproducible data, which is essential for the accurate assessment of this compound's therapeutic potential as an anti-inflammatory agent.
Safety Operating Guide
Proper Disposal of Triclofylline: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides procedural steps for the disposal of Triclofylline. Initial searches for a specific Safety Data Sheet (SDS) for this compound (CAS No. 17243-70-8) were not successful in yielding a publicly available document. The absence of an SDS necessitates a cautious approach, treating the substance as potentially hazardous until its properties are fully understood.
In such cases, it is imperative for laboratory personnel to obtain the SDS from the manufacturer or supplier of the chemical. The SDS contains detailed information regarding the chemical's hazards, handling, storage, and disposal.
General Principles for the Disposal of Unidentified or Potentially Hazardous Chemicals
When a specific Safety Data Sheet is unavailable, the following general procedures for the disposal of hazardous chemical waste should be strictly followed. These steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step-by-Step Disposal Protocol:
-
Hazard Assessment: In the absence of an SDS, treat this compound as a hazardous substance. Based on its chemical name, 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, the presence of a trichloro- group suggests that it should be handled as chlorinated organic waste.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
It should be collected in a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any known hazard information.
-
-
Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, which is typically a secondary containment bin in a fume hood.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all available information about the chemical.
-
Quantitative Data on Hazardous Waste Characteristics
In the absence of specific data for this compound, the following table summarizes general characteristics that would classify a chemical as hazardous waste, which should be assumed for this compound until an SDS is obtained.
| Characteristic | Description | Relevance to this compound (Assumed) |
| Ignitability | Liquids with a flash point below 60°C, or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes. | To be determined from the SDS. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | To be determined from the SDS. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | To be determined from the SDS. |
| Toxicity | Harmful or fatal when ingested or absorbed. The presence of chlorinated compounds often raises toxicity concerns. | Assumed to be toxic due to its chemical structure. |
Experimental Protocols
Detailed experimental protocols for the neutralization or disposal of this compound would be provided in its Safety Data Sheet. Without this document, no attempt should be made to neutralize or treat the chemical in the laboratory. The appropriate procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, emphasizing the importance of the Safety Data Sheet.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
